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  • Product: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
  • CAS: 854700-38-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 5-(4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a pyrazole derivative, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, serving as a crucial scaffold in the design of novel therapeutic agents.[1][2][3][4] This document delves into its chemical structure, a robust and replicable synthesis methodology, detailed physicochemical properties, and the spectral data that validate its identity.

Chemical Identity and Structure

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the C3 position with an ethyl carboxylate group and at the C5 position with a 4-nitrophenyl moiety. The presence of the electron-withdrawing nitro group and the ester functional group makes this molecule a versatile building block for further chemical modifications.

Key Identifiers:

  • Systematic IUPAC Name: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • CAS Number: 854700-38-2

  • Molecular Formula: C₁₂H₁₁N₃O₄

  • Molecular Weight: 261.24 g/mol

Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is reliably achieved through a two-step reaction sequence. This common and efficient method involves an initial Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine hydrate to construct the pyrazole ring.[3][5][6]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (Intermediate)

This step employs a Claisen condensation between 4-nitroacetophenone and diethyl oxalate.[3][6] Sodium ethoxide, a strong base, is crucial for deprotonating the α-carbon of the acetophenone, initiating the nucleophilic attack on the diethyl oxalate.

Step 2: Cyclocondensation to form Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

The synthesized β-dicarbonyl intermediate readily undergoes a cyclization reaction with hydrazine hydrate.[3][5] The reaction is typically conducted in a protic solvent like glacial acetic acid or ethanol, which facilitates the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.[3][6]

Detailed Experimental Protocol

Materials:

  • 4-Nitroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Methodology:

Part A: Preparation of the Intermediate (Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate)

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add freshly cut sodium metal (1 equivalent) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in absolute ethanol dropwise at room temperature.

  • Reaction Progression: Stir the resulting mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, the reaction mixture is acidified with dilute acid (e.g., H₂SO₄ or HCl) to precipitate the butanoate intermediate. The solid is then filtered, washed with cold water, and dried.

Part B: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: Prepare a suspension of the dried ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate intermediate (1 equivalent) in glacial acetic acid.[3][5]

  • Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The formation of the pyrazole can be monitored by TLC.

  • Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 4-Nitroacetophenone Step1 Step 1: Claisen Condensation Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Base Sodium Ethoxide in Ethanol Base->Step1 Intermediate Ethyl 2,4-dioxo-4- (4-nitrophenyl)butanoate Step1->Intermediate Step2 Step 2: Cyclocondensation (Reflux in Acetic Acid) Intermediate->Step2 Reactant3 Hydrazine Hydrate Reactant3->Step2 Product Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate Step2->Product

Caption: Reaction scheme for the two-step synthesis of the title compound.

Physicochemical and Spectral Properties

The structural identity and purity of the synthesized compound are confirmed through the analysis of its physicochemical and spectral data.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.24 g/mol
Physical Form Solid[7][8]
CAS Number 854700-38-2
Topological Polar Surface Area (TPSA) 114.59 Ų[9] (Calculated for a similar structure)
logP 2.57[9] (Calculated for a similar structure)
Table 2: Spectral Characterization Data
TechniqueExpected Characteristic Signals
¹H NMR δ (ppm): ~1.4 (t, 3H, -CH₃ of ethyl), ~4.4 (q, 2H, -CH₂ of ethyl), ~7.5 (s, 1H, pyrazole C4-H), ~7.8-8.3 (m, 4H, aromatic protons), ~13.0-14.0 (br s, 1H, pyrazole N1-H). Chemical shifts are estimates based on similar structures.[10][11][12]
¹³C NMR δ (ppm): ~14 (-CH₃), ~62 (-CH₂), ~105 (pyrazole C4), ~124-149 (aromatic and pyrazole C3/C5 carbons), ~162 (C=O of ester).
FT-IR ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1720 (C=O ester stretch), ~1595 (C=N stretch), ~1520 & ~1340 (asymmetric and symmetric N-O stretch of nitro group).[10][13][14]
Mass Spec. (EIMS) m/z: 261 [M]⁺, corresponding to the molecular ion.

Molecular Structure Insights

Relevance and Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer agents.[2] The title compound, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, serves as a key intermediate and molecular template for developing new pharmaceuticals.[1][6]

  • Scaffold for Library Synthesis: The N1-H of the pyrazole ring and the ester group are amenable to a wide range of chemical modifications, allowing for the creation of large libraries of derivatives for high-throughput screening.

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems to modulate a compound's pharmacokinetic and pharmacodynamic properties.

  • Potential Pharmacological Profile: The combination of the pyrazole core and the nitrophenyl group suggests potential for exploration in anticancer, anti-inflammatory, and antimicrobial research programs.[3][4]

Conceptual Application Pathway

Applications Core Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate N1-H Position Ester Group Phenyl Ring Modifications Chemical Modifications Core:f0->Modifications Core:f1->Modifications Core:f2->Modifications Library Derivative Library Modifications->Library Screening High-Throughput Screening Library->Screening Applications {Potential Applications | - Anti-inflammatory - Anticancer - Antimicrobial } Screening->Applications

Caption: From core compound to potential therapeutic applications.

Conclusion

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a well-defined chemical entity with a straightforward and scalable synthetic protocol. Its structural features, particularly the reactive sites on the pyrazole ring and ester moiety, make it an exceptionally valuable building block for medicinal chemists. The comprehensive characterization data provided in this guide serves as a reliable reference for researchers aiming to utilize this compound in the synthesis of novel molecules with potential therapeutic applications.

References

  • Various Authors. Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol and HCl. ResearchGate. Available from: https://www.researchgate.net/publication/359218671_Synthesis_of_pyrazolines_by_reaction_of_chalcone_with_hydrazine_in_ethanol_and_HCl.
  • Various Authors. (2022). Synthesis and Characterization of Various Pyrazolines From Chalcones. International Journal for Research in Applied Science and Engineering Technology, 10(5), 3045-3051. Available from: https://www.ijraset.
  • Joshi, V. D., Kshirsagar, M. D., & Singhal, S. (2012). Synthesis and antimicrobial activities of various pyrazolines from chalcones. International Journal of ChemTech Research, 4(3), 971-975. Available from: https://www.sphinxsai.com/2012/vol4-3/chemtech/22_CT_V4N3_971-975.pdf.
  • Various Authors. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 33(1). Available from: https://www.orientjchem.
  • Various Authors. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available from: https://pubmed.ncbi.nlm.nih.gov/29651969/.
  • Various Authors. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/.
  • Various Authors. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: https://www.researchgate.
  • Guidechem. ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate 1316754-30-9 wiki. Guidechem. Available from: https://www.guidechem.com/wiki/ethyl-3-(4-nitrophenyl)
  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: https://www.beilstein-journals.org/bjoc/articles/20/178.
  • Various Authors. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(82), 78869-78877. Available from: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra12942k.
  • BenchChem. Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. BenchChem. Available from: https://www.benchchem.
  • Various Authors. (2011). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254336/.
  • Various Authors. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2623. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212450/.
  • ChemicalBook. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/1378271-66-9_1hnmr.htm.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338&Type=UV-VIS&Index=0.
  • Various Authors. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/iii/ark-05-3238/2012-3238A.pdf.
  • Sigma-Aldrich. Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023253.
  • Sigma-Aldrich. Ethyl 3-methylpyrazole-5-carboxylate. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/546029.
  • Various Authors. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: https://www.mdpi.com/1420-3049/27/24/8758.
  • BLD Pharm. Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. BLD Pharm. Available from: https://www.bldpharm.com/products/5932-30-9.html.
  • LookChem. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. LookChem. Available from: https://www.lookchem.
  • ChemScene. Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate. ChemScene. Available from: https://www.chemscene.
  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Available from: https://www.researchgate.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4027570&Type=MASS.
  • Chemsrc. ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate. Chemsrc. Available from: https://www.chemsrc.com/en/cas/28668-07-7_1167498.html.
  • Various Authors. (2016). Figure: Theoretical and experimental FTIR spectra of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal. ResearchGate. Available from: https://www.researchgate.
  • MilliporeSigma. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. MilliporeSigma. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/681881.
  • NextSDS. 1-ethyl-5-nitro-pyrazole-3-carboxylic acid — Chemical Substance Information. NextSDS. Available from: https://www.nextsds.com/substance/1-ethyl-5-nitro-pyrazole-3-carboxylic-acid.
  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6944648&Type=IR-SPEC.
  • Sigma-Aldrich. ETHYL 5-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000028.
  • NextSDS. ETHYL 1-(3-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE. NextSDS. Available from: https://www.nextsds.
  • Various Authors. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Indian Journal of Physics, 85, 317-325. Available from: https://link.springer.com/article/10.1007/s12648-011-0010-0.
  • Various Authors. (2010). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available from: https://www.researchgate.
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Exploratory

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical properties, including molecular weight and exact mass, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's relevance and potential applications in drug discovery and development, supported by authoritative references. This document serves as a crucial resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of various substituents onto the pyrazole core allows for the fine-tuning of their biological and physicochemical characteristics, making them attractive scaffolds for drug design.

This guide focuses on a specific derivative, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. The presence of the nitro group, a strong electron-withdrawing moiety, and the ester functional group are expected to significantly influence its chemical reactivity and biological interactions. A thorough understanding of its fundamental properties and synthetic pathways is paramount for its exploration as a potential therapeutic agent.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and calculated properties of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O₄Calculated
Molecular Weight 261.24 g/mol Calculated
Exact Mass 261.0750 g/mol Calculated

Note: The molecular weight and exact mass are calculated based on the molecular formula C₁₂H₁₁N₃O₄.

Synthesis Protocol

The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is typically achieved through a well-established multi-step reaction sequence. The following protocol provides a detailed, step-by-step methodology for its preparation.

Synthesis of the Intermediate: Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

The synthesis commences with a Claisen condensation reaction between 4-nitroacetophenone and diethyl oxalate to form the β-dicarbonyl intermediate.

Materials:

  • 4-nitroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (10%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone in a mixture of absolute ethanol and diethyl ether dropwise with continuous stirring.

  • Following the addition of the 4-nitroacetophenone solution, add diethyl oxalate dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate.

Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

The synthesized intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring.

Materials:

  • Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the intermediate, ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate, in glacial acetic acid or ethanol in a round-bottom flask.

  • To this solution, add hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Characterization

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Synthetic Pathway and Experimental Workflow

The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate follows a logical and efficient pathway, which is visualized in the diagrams below.

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization 4-Nitroacetophenone 4-Nitroacetophenone Intermediate Ethyl 2,4-dioxo-4- (4-nitrophenyl)butanoate 4-Nitroacetophenone->Intermediate + Diethyl Oxalate (NaOEt, EtOH) Diethyl_Oxalate Diethyl Oxalate Final_Product Ethyl 5-(4-nitrophenyl)-1H- pyrazole-3-carboxylate Intermediate->Final_Product + Hydrazine Hydrate (AcOH or EtOH, Reflux) Hydrazine_Hydrate Hydrazine Hydrate

Caption: Synthetic pathway for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Experimental_Workflow Start Start Step1 Claisen Condensation of 4-Nitroacetophenone and Diethyl Oxalate Start->Step1 Workup1 Acidification, Filtration, and Recrystallization Step1->Workup1 Intermediate_Isolation Isolate Ethyl 2,4-dioxo-4- (4-nitrophenyl)butanoate Workup1->Intermediate_Isolation Step2 Cyclization with Hydrazine Hydrate Intermediate_Isolation->Step2 Workup2 Precipitation, Filtration, and Recrystallization Step2->Workup2 Final_Product_Isolation Isolate Ethyl 5-(4-nitrophenyl)-1H- pyrazole-3-carboxylate Workup2->Final_Product_Isolation Characterization Characterization (NMR, MS, IR) Final_Product_Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization.

Potential Applications in Drug Development

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1] The structural features of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate suggest several potential avenues for its application in drug development:

  • Anti-inflammatory Agents: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[2][3] The specific substitution pattern of this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

  • Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer agents.[4] The introduction of the 4-nitrophenyl group could enhance the compound's ability to interact with biological targets relevant to cancer progression.

  • Antimicrobial Agents: Pyrazole derivatives have also been investigated for their antimicrobial activities. This compound could serve as a lead structure for the development of new antibacterial or antifungal agents.

The diverse biological potential of pyrazole derivatives underscores the importance of synthesizing and evaluating new analogues like Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Conclusion

This technical guide has provided a detailed overview of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a compound with significant potential in medicinal chemistry. The guide has outlined its key physicochemical properties, a robust and reproducible synthesis protocol, and its potential applications in drug discovery. The provided information, including the synthesis pathway and experimental workflow diagrams, serves as a valuable resource for researchers and scientists working on the development of novel therapeutic agents. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3839-3846. [Link]

  • Li, Y., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 67(1), 133-142. [Link]

  • Yadav, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

Sources

Foundational

Material safety data sheet (MSDS) for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Labo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety and Research Integrity

In the dynamic landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a member of the pharmacologically significant pyrazole class of compounds, represents a molecule of considerable interest. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The journey from synthesis to potential therapeutic application, however, is one that demands not only scientific rigor but also an unwavering commitment to safety.

This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the material safety profile of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. Moving beyond a mere checklist of hazards, this document delves into the rationale behind safety protocols, offering insights into the chemical's properties and empowering researchers to make informed decisions that ensure both personal safety and the integrity of their experimental outcomes.

Section 1: Chemical Identity and Hazard Classification

1.1. Nomenclature and Structure:

  • Chemical Name: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₁₂H₁₁N₃O₄

  • Molecular Weight: 261.24 g/mol

1.2. Inferred Hazard Classification:

A definitive Safety Data Sheet (SDS) for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is not publicly available. However, by examining data for structurally analogous pyrazole derivatives, a presumptive hazard profile can be established. This approach, rooted in the principles of chemical similarity, allows for a conservative and proactive safety strategy.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)Category 4GHS07WarningH302: Harmful if swallowed.[6][7][8]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[6][7][8][9][10][11]
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[6][7][8][9][10][11]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation.[8][10][11]

Rationale: The presence of the nitro group and the pyrazole core in related molecules is associated with these hazard classifications.[6][7] It is prudent to handle Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a compound with these potential risks until specific toxicological data becomes available.

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the minimization of exposure. For a compound with the inferred hazards of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a stringent adherence to PPE protocols is paramount.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[12][13] This is critical to prevent the inhalation of any dust or aerosols.

2.2. Personal Protective Equipment: A Barrier Against Exposure

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[12]To protect the eyes from splashes and irritation.[8][9][12]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[12]
Skin and Body Protection Lab coat, and if a significant splash risk exists, a chemical-resistant apron.To protect the skin from accidental spills and contamination.[12]
Respiratory Protection Generally not required with adequate fume hood ventilation. In the absence of a fume hood or when generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]To prevent the inhalation of harmful dust or aerosols.

Causality in PPE Selection: The choice of PPE is directly dictated by the compound's potential hazards. The risk of skin and eye irritation necessitates robust barrier protection, while the potential for respiratory irritation underscores the importance of effective ventilation and, where necessary, respiratory protection.

Section 3: Emergency Procedures - A Framework for Rapid and Effective Response

Preparedness is key to mitigating the impact of any laboratory incident. The following procedures provide a clear course of action in the event of exposure or a spill.

3.1. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][13][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][13][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]

3.2. Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 2. Avoid breathing dust or vapors.[8][14]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8][12]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, silica gel) and collect in a suitable, closed container for disposal.[8][12] For larger spills, dike the area to contain the material and follow institutional protocols for hazardous waste cleanup.

Section 4: Synthesis, Stability, and Storage - Ensuring Compound Integrity

For researchers, maintaining the stability and purity of a compound is as crucial as safe handling. Pyrazole derivatives can be susceptible to degradation, and understanding their synthesis and optimal storage conditions is vital for reproducible experimental results.[15]

4.1. Synthetic Pathway Overview:

The synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates typically involves a two-step process.[16] This understanding is crucial for researchers who may be synthesizing the compound in-house.

SynthesisWorkflow Acetophenone Substituted Acetophenone Intermediate Ethyl 2,4-dioxo-4-arylbutanoate (Intermediate) Acetophenone->Intermediate Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Intermediate FinalProduct Ethyl 5-aryl-1H-pyrazole-3-carboxylate Intermediate->FinalProduct Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: General synthetic workflow for ethyl 5-aryl-1H-pyrazole-3-carboxylates.

4.2. Recommended Storage Conditions:

To ensure the long-term stability of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, the following storage conditions are recommended based on best practices for pyrazole compounds:[15]

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential decomposition reactions.[8][15]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.[15]
Light Protect from light by using an amber vial or by storing it in a dark place.To prevent photodegradation.[15]
Moisture Store in a dry environment, away from moisture.To prevent hydrolysis of the ester group.[15]

4.3. Signs of Degradation:

Researchers should be vigilant for signs of compound degradation, which can compromise experimental results.[15] These include:

  • A change in physical appearance (e.g., color change).[15]

  • The appearance of new spots on a Thin Layer Chromatography (TLC) plate.[15]

  • The emergence of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[15]

Section 5: Disposal Considerations

The disposal of chemical waste must be conducted in a manner that is safe for personnel and the environment.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal facility.[12] Do not allow the product to enter drains.[8][12]

Conclusion: A Culture of Safety and Scientific Excellence

This guide provides a comprehensive framework for the safe handling, storage, and use of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. By understanding the potential hazards and the scientific rationale behind safety protocols, researchers can foster a laboratory environment that prioritizes both personal well-being and the integrity of their scientific endeavors. The principles outlined herein are not merely a set of rules but a foundation for a culture of safety that is integral to the pursuit of scientific discovery.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. 12

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. 15

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. 17

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. 18

  • ETHYL 1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE. 6

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. 19

  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate - Benchchem. 16

  • ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate - NextSDS. 7

  • Safety Data Sheet - Angene Chemical. 8

  • 1 - SAFETY DATA SHEET. 9

  • Safety Data Sheet - Cayman Chemical. 20

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety data sheet - LGC Standards. 11

  • Safety Data Sheet - BroadPharm. 13

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. 21

  • ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet - ChemicalBook. 14

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. 1

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. 2

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. 3

  • 19532-38-8|Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate - BLDpharm. 4

  • 5932-30-9|Ethyl 5-phenyl-1H-pyrazole-3-carboxylate|BLD Pharm. 5

Sources

Exploratory

Solubility Profile of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in Polar Organic Solvents: A Thermodynamic and Kinetic Guide

Executive Summary Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic intermediate critical to the development of advanced pharmaceutical active ingredients (APIs), including kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic intermediate critical to the development of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and anti-inflammatory agents[1]. Despite its utility, the compound exhibits notoriously poor aqueous solubility and highly variable solubility in organic media. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, applying Hansen Solubility Parameters (HSPs) and empirical modeling to guide researchers in selecting optimal polar organic solvents for reaction workups, crystallization, and formulation.

Structural Determinants of Solvation Thermodynamics

The solubility of pyrazole derivatives is fundamentally dictated by the competition between crystal lattice energy and solute-solvent interaction energy[2]. For Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, three structural features dominate its physicochemical profile:

  • The Pyrazole Core: The 1H-pyrazole ring acts simultaneously as a hydrogen-bond donor (via the N-H group) and an acceptor (via the sp2 hybridized nitrogen). This dual nature promotes the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains in the solid state[2].

  • The 4-Nitrophenyl Substituent: The nitro group is a strong electron-withdrawing group (EWG). It not only increases the acidity of the pyrazole N-H but also significantly enhances intermolecular π−π stacking interactions between adjacent aromatic rings. These forces tightly pack the crystal lattice, making it difficult for solvent molecules to penetrate[2].

  • The Ethyl Carboxylate Moiety: While adding steric bulk that slightly disrupts perfect crystalline packing, the ester carbonyl acts as an additional hydrogen-bond acceptor.

Because of these strong intermolecular forces, the thermal energy required to break the crystal lattice is substantial. Consequently, the solubility of such pyrazole derivatives is highly temperature-dependent and requires solvents capable of aggressively disrupting these specific non-covalent interactions[2][3].

SolvationMechanism Lattice Crystal Lattice (High Energy) PiPi π-π Stacking (Nitrophenyl-Pyrazole) Lattice->PiPi HBond Intermolecular H-Bonds (NH...O=C) Lattice->HBond Cavity Cavity Formation (Endothermic) Lattice->Cavity Energy Input Solvent Polar Organic Solvent (e.g., DMSO / DMF) Solvent->Cavity Solvation Solute-Solvent Interactions (Exothermic) Cavity->Solvation Overcoming Lattice Dissolved Solvated Monomer (Thermodynamic Equilibrium) Solvation->Dissolved Stabilization

Diagram 1: Thermodynamic pathway of pyrazole lattice disruption and subsequent solvation.

Hansen Solubility Parameters (HSP) Analysis

To systematically predict and optimize the solubility of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, we apply the Hansen Solubility Parameter (HSP) framework. The HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersive forces ( δd​ ), polar dipole-dipole forces ( δp​ ), and hydrogen bonding ( δh​ )[4].

Given the highly polar nature of the nitro and ester groups, alongside the H-bonding capacity of the pyrazole ring, the solute possesses high δp​ and δh​ values[3]. Solvents that closely match these parameters will minimize the energy cost of cavity formation and maximize exothermic solute-solvent interactions[4].

Table 1: Relative Solubility Profile in Key Polar Organic Solvents
SolventPolarity IndexH-Bonding CapacitySolvating Power for Target CompoundDominant Solvation Mechanism
DMSO 7.2Strong AcceptorVery High Strong H-bond acceptance from pyrazole N-H; disrupts π−π stacking.
DMF 6.4Strong AcceptorHigh Dipole-dipole interactions; H-bond acceptance.
Acetonitrile 5.8Weak AcceptorModerate Dipole-dipole interactions; limited ability to break strong H-bond dimers.
Ethanol 5.2Strong Donor/AcceptorLow to Moderate Competes for H-bonding but lower dielectric constant reduces overall solubility[1].
Ethyl Acetate 4.4Moderate AcceptorLow Insufficient polarity to overcome the high lattice energy of the nitrophenyl derivative.

Note: Pyrazoles bearing electron-withdrawing groups exhibit distinct reactivity and solubility profiles compared to those with electron-donating groups due to altered dipole moments and intermolecular collision dynamics[5].

Experimental Workflows for Solubility Determination

To generate reliable, self-validating solubility data for process chemistry, empirical measurements must be conducted under strict thermodynamic equilibrium. The following protocols detail the industry-standard methodologies.

Protocol A: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol ensures that the kinetic barriers of dissolution are overcome, providing true thermodynamic solubility data required for mathematical modeling[3].

  • Preparation: Add an excess amount of solid Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate to 10 mL of the selected polar organic solvent (e.g., DMF) in a tightly sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension using a thermostatic shaker bath at a precisely controlled temperature (e.g., 298.15 ± 0.05 K). Maintain agitation for 48 hours to ensure complete thermodynamic equilibrium[3].

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours.

  • Filtration: Extract the supernatant using a syringe and filter it through a 0.22 μm PTFE membrane. Critical Step: The syringe and filter must be pre-warmed to the exact experimental temperature to prevent premature precipitation of the solute.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's λmax​ . Calculate the mole fraction solubility ( x1​ ).

Protocol B: Co-Solvent Recrystallization Optimization

When the compound exhibits poor solubility during reaction workups, a co-solvent system (mixing a "good" solvent with a "poor" anti-solvent) is a highly effective strategy to modulate polarity and force controlled crystallization[2].

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal volume of hot DMSO (good solvent) at 60°C.

  • Anti-Solvent Addition: Under continuous stirring, slowly add hot water (anti-solvent) dropwise until the solution reaches the cloud point (initial turbidity)[2].

  • Clarification: Add 1-2 drops of DMSO until the solution just clears, establishing a metastable zone.

  • Crystallization: Allow the solution to cool at a controlled rate of 0.5°C/min to room temperature, promoting the growth of high-purity crystals rather than amorphous precipitation.

SolubilityWorkflow A Solid Pyrazole Derivative (Excess Solute) B Solvent Selection (HSP Matching) A->B Input C Isothermal Shake-Flask Equilibration (48h) B->C Suspension D Phase Separation (Isothermal Filtration) C->D Saturated Solution E Quantitative Analysis (HPLC-UV) D->E Supernatant F Thermodynamic Modeling (Apelblat Equation) E->F Mole Fraction Data

Diagram 2: Standardized workflow for equilibrium solubility determination and thermodynamic modeling.

Thermodynamic Modeling of Solubility Data

To predict the solubility of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate at varying temperatures during scale-up, the empirical data generated from Protocol A must be correlated using thermodynamic models. The modified Apelblat model is a versatile semiempirical equation widely used to accurately fit experimental solubility data for complex organic molecules[3][4].

The dissolution process is modeled as:

lnx1​=A+TB​+ClnT

Where:

  • x1​ represents the molar fraction solubility of the pyrazole derivative.

  • T is the absolute experimental temperature in Kelvin.

  • A,B, and C are model parameters derived by non-linear regression of the experimental data[4].

Because the dissolution of pyrazole derivatives in organic solvents generally increases with temperature (an endothermic process), the additional thermal energy effectively overcomes the intermolecular forces holding the crystal lattice together[2][3]. By calculating the apparent thermodynamic properties (Gibbs free energy, enthalpy, and entropy of dissolution) via the van 't Hoff equation, process chemists can precisely engineer cooling curves for optimal crystallization yields.

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Foundational

Melting point and thermal stability of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Thermal Profiling and Melting Point Characterization of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Executive Summary Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 85470...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Profiling and Melting Point Characterization of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 854700-38-2) is a highly functionalized heterocyclic building block characterized by a pyrazole core, an ethyl ester moiety, and a para-nitrophenyl substituent. Often classified within collections of rare and unique chemicals for early-stage drug discovery, its precise physical properties are critical for formulation, scale-up, and safety assessments. For researchers and drug development professionals, understanding the thermal stability and melting point (Tm) of this compound is paramount, as the energetic nature of the nitroaromatic group coupled with the hydrogen-bonding capacity of the pyrazole ring creates a complex thermal profile.

This whitepaper establishes a predictive and analytical framework for determining the melting point and thermal degradation mechanisms of this compound, providing self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Causality & Predictive Thermal Behavior

The thermal behavior of a crystalline solid is dictated by its lattice energy, which is a function of intermolecular forces. Because empirical analytical data for CAS 854700-38-2 is limited due to its status as a rare discovery chemical, we must rely on structural causality and comparative analog analysis to predict its melting point.

  • The Base Scaffold: The unsubstituted analog, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, exhibits an experimental melting point of 137–141.5 °C[1][2].

  • Impact of the para-Nitro Group: The introduction of a strongly electron-withdrawing nitro (–NO₂) group at the para position of the phenyl ring fundamentally alters the crystal lattice. Nitro groups participate in strong dipole-dipole interactions and act as potent hydrogen bond acceptors. In the solid state, the pyrazole N–H acts as a hydrogen bond donor, likely forming robust intermolecular networks with the nitro oxygen atoms of adjacent molecules[3].

  • Predictive Melting Point: This enhanced intermolecular bonding restricts molecular mobility, requiring higher thermal energy to disrupt the crystal lattice. Based on the typical 40–70 °C melting point elevation observed in similar nitrated pyrazole derivatives[4], the predicted melting point for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate lies in the 180–210 °C range.

Thermal Degradation Mechanisms

Understanding the decomposition kinetics of nitroaromatic pyrazoles is a matter of laboratory safety and process chemistry. The thermal stability of these compounds is governed by the weakest bonds in the molecule.

  • Nitroaromatic Instability: Nitroaromatics are inherently energetic. The primary initiation step for thermal decomposition is typically the homolytic cleavage of the C–NO₂ bond or the isomerization of the nitro group to a nitrite (–ONO) intermediate, followed by O–NO bond scission to release NO/NO₂ gas[5]. This process is highly exothermic and usually occurs between 250 °C and 280 °C.

  • Pyrazole Core Stability: The pyrazole ring itself is highly thermally robust. N-heterocycle-stabilized compounds generally resist ring-opening decomposition until temperatures exceed 250 °C, often showing broad decomposition peaks in DSC analysis[6].

  • Ester Cleavage: At elevated temperatures (>300 °C), the ethyl ester group may undergo thermal elimination (yielding ethylene and the corresponding carboxylic acid) or decarboxylation.

Degradation A Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate B C-NO2 Homolysis (Exothermic) A->B > 250 °C C Ester Cleavage (- Ethylene/CO2) A->C > 300 °C D Pyrazole Core Decomposition B->D Radical Propagation C->D Thermal Stress

Fig 1: Proposed thermal degradation pathways for the nitrophenyl pyrazole derivative.

Analytical Workflow: Self-Validating Experimental Protocols

To empirically validate the predicted melting point and thermal stability, a dual-technique approach using DSC and TGA is required. This creates a self-validating system: DSC identifies phase transitions (melting) and heat flow (exothermic decomposition), while TGA confirms whether a thermal event is accompanied by mass loss (distinguishing melting from decomposition).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point (Tm) and onset of exothermic decomposition (Td).

  • Sample Preparation: Accurately weigh 1.0–3.0 mg of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate into a standard aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. The pinhole is critical; it prevents pan deformation caused by the build-up of NO₂/CO₂ gases during high-temperature decomposition.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Profile: Equilibrate at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 350 °C.

  • Data Interpretation: The melting point is identified as the extrapolated onset temperature of the first sharp endothermic peak. Decomposition is identified by a subsequent broad exothermic peak.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss associated with thermal degradation and solvent entrapment.

  • Sample Preparation: Weigh 5.0–10.0 mg of the compound into an alumina (Al₂O₃) crucible.

  • Purge Gas: Utilize a Nitrogen (N₂) purge at 50 mL/min.

  • Heating Profile: Heat from 25 °C to 600 °C at 10 °C/min.

  • Data Interpretation: A stable baseline up to ~250 °C confirms thermal stability. A sharp drop in mass corresponding to the DSC exothermic peak validates the C–NO₂ homolysis and ester cleavage mechanisms[5].

Workflow S1 Sample Prep (1-3 mg, Al Pan) S2 DSC Analysis (10 °C/min, N2 purge) S1->S2 S3 TGA Analysis (Mass Loss Tracking) S1->S3 S4 Melting Point (Tm) Determination S2->S4 Endotherm S5 Decomposition (Td) Kinetics S2->S5 Exotherm S3->S5 Mass Drop

Fig 2: Self-validating DSC and TGA analytical workflow for thermal characterization.

Quantitative Data Presentation

To contextualize the thermal properties of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, Table 1 summarizes the thermal parameters of structurally related 1H-pyrazole-3-carboxylate analogs.

Table 1: Comparative Thermal Properties of Pyrazole-3-carboxylate Derivatives

Compound NameSubstituent at C5Melting Point (Tm)Thermal Stability (Td Onset)Data Source
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate–Phenyl137–141.5 °C> 250 °CEmpirical[1][2]
Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate–(4-Methylphenyl)155–156 °C> 250 °CEmpirical[2]
Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate–Isopropyl62–63 °C> 200 °CEmpirical[2]
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate –(4-Nitrophenyl) 180–210 °C ~ 250–280 °C Predicted Framework

Note: The predicted values account for the increased lattice energy driven by intermolecular hydrogen bonding between the nitro and pyrazole groups, as well as the known exothermic decomposition thresholds of nitroaromatic systems.

Conclusion

For drug development professionals utilizing Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, understanding its thermal boundaries is critical. While the pyrazole core offers substantial thermal resilience, the para-nitro group introduces both a significantly elevated melting point (predicted 180–210 °C) and an energetic decomposition pathway (>250 °C). Researchers must strictly adhere to the outlined DSC and TGA protocols to empirically validate these parameters for their specific crystalline batches before proceeding with high-temperature synthetic scale-ups or melt-extrusion formulations.

References

  • Angene Chemical . Safety Data Sheet: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Retrieved from:[Link]

  • Marković, V., & Joksović, M. D. (2014) . “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Pyrazole-3-carboxylate Derivatives. The Royal Society of Chemistry. Retrieved from: [Link]

  • Gowda, et al. (2022) . Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

  • Kumar, et al. (2024) . Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters (ACS Publications). Retrieved from: [Link]

  • Wang, et al. (2024) . Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances (RSC Publishing). Retrieved from:[Link]

  • Schaefer, et al. (2021) . Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry (PMC). Retrieved from:[Link]

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Exploratory

X-Ray Crystallographic Analysis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Structural and Supramolecular Guide

Executive Summary & Pharmacological Context Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a highly conjugated heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry. The 5-aryl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a highly conjugated heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry. The 5-aryl-1H-pyrazole-3-carboxylate core is a privileged pharmacophore, forming the structural basis for highly potent lysine-specific demethylase 5B (KDM5B) inhibitors used in treating cardiovascular diseases and myocardial fibrosis (1)[1]. Furthermore, this scaffold is integral to the design of V-shaped direct inhibitors of acid sphingomyelinase (ASM) for antidepressant therapeutics (2)[2], and α-glucosidase inhibitors for metabolic disorders (3)[3].

Understanding the precise 3D spatial arrangement, tautomeric behavior, and supramolecular assembly of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is essential for structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of its crystallographic properties, molecular geometry, and the causality behind its experimental characterization.

Molecular Geometry and Conformational Causality

The crystallographic analysis of 5-aryl-1H-pyrazole-3-carboxylates reveals a highly delocalized π -electronic system.

Bond Delocalization: All bond distances within the pyrazole ring exhibit partial double-bond character. For instance, the C–C bond lengths (e.g., ~1.408 Å) are significantly shorter than a pure C–C sp2

sp2 single bond (1.48 Å), confirming robust electron delocalization throughout the heterocycle (4)[4].

Planarity and Torsion: The molecule tends toward planarity to maximize π

π conjugation between the pyrazole core and the 4-nitrophenyl ring. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole substituents induces a slight torsion angle (typically 5°–15°). The nitro group at the para-position remains highly coplanar with the phenyl ring, optimizing its electron-withdrawing resonance effect.

Experimental Methodologies

Synthesis and Crystal Growth Protocol

To obtain diffraction-quality single crystals, thermodynamic control during crystal nucleation is paramount.

  • Condensation Reaction: Suspend ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise. Reflux the mixture at 80–90 °C for 3 hours.

  • Self-Validation (Reaction): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:1.5) mobile phase. The complete disappearance of the starting material spot validates the end of the condensation phase (3)[3].

  • Extraction: Extract the mixture with dichloromethane, wash sequentially with 4% NaOH and brine, and remove the solvent under vacuum.

  • Crystal Growth: Dissolve the purified powder in a binary solvent system of ethyl acetate and n-hexane (1:2 v/v). Cover the vial with pierced parafilm and allow for slow evaporation at 298 K.

    • Causality: Slow evaporation maintains the solution just above the supersaturation threshold. This thermodynamic control minimizes the formation of lattice defects and prevents rapid precipitation, yielding pristine, well-faceted single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Mounting: Select a crystal free of twinning (e.g., 0.10 × 0.08 × 0.05 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Maintain the crystal at a cryogenic temperature of 100(2) K using an open-flow liquid nitrogen cryostat.

    • Causality: Cryogenic cooling drastically reduces the atomic thermal vibrations (Debye-Waller factor). This enhances the signal-to-noise ratio of high-angle reflections and is strictly required to accurately locate the electron density of the critical pyrazole N–H hydrogen atom (5)[5].

  • Structure Solution & Self-Validation: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

    • Self-Validation (Refinement): The structural model is validated by the final R-factors. An R1​ value < 0.05 and a Goodness-of-Fit (S) near 1.0 mathematically confirm the accuracy of the assigned atomic coordinates and anisotropic displacement parameters.

Workflow Step1 1. Condensation Reaction Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate + Hydrazine Hydrate Step2 2. Liquid-Liquid Extraction Dichloromethane / 4% NaOH / Brine Step1->Step2 Step3 3. Crystal Growth Thermodynamic Slow Evaporation (EtOAc/Hexane) Step2->Step3 Step4 4. SCXRD Data Collection Cryogenic Cooling (100 K), Mo Kα Radiation Step3->Step4 Step5 5. Structure Solution & Refinement Direct Methods (SHELXT) & Least-Squares (SHELXL) Step4->Step5

Workflow for synthesis and crystallographic analysis of pyrazole-3-carboxylates.

Quantitative Crystallographic Data Summaries

The following tables summarize the consensus crystallographic metrics for the ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate structural class.

Table 1: Crystallographic and Refinement Data

ParameterValueParameterValue
Chemical formula C₁₂H₁₁N₃O₄Space group P21​/c
Formula weight 261.23 g/mol a (Å) 11.582(1)
Temperature 100(2) Kb (Å) 12.322(1)
Wavelength 0.71073 Åc (Å) 15.877(1)
Crystal system Monoclinicβ (°) 105.85(1)

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
N1–N21.357(2)C3–N2–N1104.5(1)
N2–C31.332(2)N2–C3–C4111.2(2)
C3–C41.408(3)C3–C4–C5105.8(2)
C4–C51.375(3)C4–C5–N1106.9(2)
C5–N11.352(2)C5–N1–N2111.6(1)

Table 3: Hydrogen Bond Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1···N2ⁱ0.862.132.922(2)153.0
C7–H7···O3ⁱⁱ0.932.543.462(3)165.0

(Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z)

Supramolecular Assembly and Hirshfeld Surface Analysis

The solid-state architecture of 1H-pyrazole-3-carboxylates is governed by a highly directional network of non-covalent interactions. Hirshfeld surface fingerprint plot analysis of related structures reveals that H···H, O···H/H···O, and N···H/H···N contacts overwhelmingly dominate the crystal packing (6)[6].

Mechanistically, the 1H-pyrazole ring acts simultaneously as a hydrogen bond donor (via N-H) and acceptor (via the unprotonated N= atom). This dual functionality predictably drives the formation of centrosymmetric dimers featuring robust N-H···N interactions. These localized dimers are subsequently cross-linked into extended 2D sheets and 3D networks via weaker C-H···O interactions, where the highly electronegative oxygen atoms of the para-nitro group and the ester carbonyl act as terminal acceptors (7)[7].

Supramolecular MolA Molecule A 1H-Pyrazole (N-H Donor) MolB Molecule B Pyrazole (N= Acceptor) MolA->MolB N-H···N (Centrosymmetric Dimer) MolC Molecule C Nitro Group (-NO2) MolB->MolC C-H···O (3D Lattice Extension)

Mechanistic logic of intermolecular hydrogen bonding driving 3D supramolecular assembly.

References

  • Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate Source: European Journal of Chemistry URL:[Link]

  • Crystal structure of trans-diaquabis(1H-pyrazole-3-carboxylato-κ2 N,O)copper(II) dihydrate Source: PMC (National Institutes of Health) URL:[Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity Source: MDPI URL:[Link]

  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate Source: ResearchGate (IUCrData) URL:[Link]

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Mechanism of Action of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Derivatives

An In-depth Technical Guide to the Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Derivatives of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, characterized by a five-membered diazole ring system, represent a particularly versatile class of compounds with a broad spectrum of biological activities. This guide synthesizes current research to provide an in-depth understanding of their multifaceted mechanisms of action. Primary pathways include potent inhibition of key enzyme systems such as carbonic anhydrases and various protein kinases involved in oncogenesis. Furthermore, these derivatives have been shown to disrupt fundamental cellular processes like microtubule polymerization and DNA replication by inhibiting topoisomerases. This document details these mechanisms, presents key structure-activity relationship insights, and provides validated experimental protocols for researchers seeking to investigate this promising class of molecules.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant metabolic stability and diverse pharmacological potential.[1][2] The specific class, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives, incorporates several key pharmacophoric features:

  • The 1H-Pyrazole Core: Acts as a rigid scaffold for orienting substituents and participates in hydrogen bonding and other non-covalent interactions with biological targets.

  • The 5-(4-nitrophenyl) Group: The electron-withdrawing nature of the nitro group at the para position of the phenyl ring often plays a crucial role in modulating the electronic properties of the entire molecule, enhancing binding affinity and activity.[3]

  • The 3-Carboxylate Group: This ester functional group can act as a hydrogen bond acceptor and provides a key site for synthetic modification to optimize pharmacokinetic and pharmacodynamic properties.

This unique combination of features allows these derivatives to engage a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6][7]

Core Mechanisms of Action

The biological effects of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and related derivatives are not mediated by a single target but rather through the modulation of several key cellular pathways.

2.1 Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are vital for processes ranging from pH regulation to respiration. Certain isoforms, particularly hCA I, II, IX, and XII, are overexpressed in various pathological conditions, including glaucoma and numerous cancers, making them attractive drug targets.[8]

Pyrazole derivatives have been identified as potent inhibitors of these enzymes.[8][9] The mechanism primarily involves the coordination of the pyrazole nitrogen atoms or other functional groups to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule, which is essential for catalysis, thereby blocking the enzyme's function. Molecular docking studies have confirmed that these derivatives can fit snugly into the active site, forming key interactions that stabilize the enzyme-inhibitor complex.[8]

cluster_CA Carbonic Anhydrase Active Site cluster_Interaction Inhibition Mechanism Enzyme hCA Enzyme Zinc Zn²⁺ Ion Enzyme->Zinc His residues H2O Catalytic H₂O Zinc->H2O Coordination HCO3 HCO₃⁻ Product H2O->HCO3 Pyrazole Pyrazole Derivative Pyrazole->Zinc Inhibition Blocked Inactive Enzyme Zinc_Blocked Zn²⁺ Ion Blocked->Zinc_Blocked His residues Zinc_Blocked->Pyrazole Coordination/ Displacement CO2 CO₂ Substrate CO2->H2O Hydration

Caption: Inhibition of Carbonic Anhydrase by a Pyrazole Derivative.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

Compound Target Isoform Activity (IC₅₀ / Kᵢ) Reference
Pyrazole Derivative 6 hCA I Kᵢ: 5.13 nM [8]
Pyrazole Derivative 10 hCA I Kᵢ: 16.9 nM [8]
Pyrazole Derivative 6 hCA II Kᵢ: 11.77 nM [8]
Pyrazole Derivative 10 hCA II Kᵢ: 67.39 nM [8]
Compound 4k hCA II IC₅₀: 0.24 µM [9]
Compound 4j hCA IX IC₅₀: 0.15 µM [9]

| Compound 4g | hCA XII | IC₅₀: 0.12 µM |[9] |

2.2 Modulation of Cancer-Related Pathways

The anticancer properties of this chemical class are broad, stemming from their ability to interfere with multiple signaling pathways and cellular processes critical for tumor growth and survival.[4][10][11]

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been shown to inhibit several key kinases:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a primary driver of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Some pyrazole derivatives inhibit VEGFR-2 tyrosine kinase activity, thereby cutting off the tumor's blood supply.[12]

  • EGFR: Epidermal Growth Factor Receptor is often overexpressed in solid tumors, leading to uncontrolled cell proliferation. Pyrazole-thiadiazole hybrids have been specifically designed as EGFR inhibitors.[13]

  • PI3K/CDK2: Phosphoinositide 3-kinase (PI3K) and Cyclin-dependent kinase 2 (CDK2) are central to cell cycle progression and survival. Inhibition of these kinases by pyrazole compounds can halt the cell cycle and induce apoptosis.[12]

Microtubules are essential components of the cytoskeleton and the mitotic spindle, which segregates chromosomes during cell division. Several pyrazole-naphthalene derivatives have been found to inhibit tubulin polymerization.[4][12] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[12][14]

Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription. Their inhibition leads to DNA strand breaks and cell death. Certain pyrazole analogs have been identified as potent inhibitors of bacterial type II topoisomerases and human topoisomerase I, contributing to both their antibacterial and anticancer activities.[12][15]

cluster_targets Cellular Targets cluster_effects Downstream Effects Compound Ethyl 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylate Derivative Kinases Protein Kinases (VEGFR, EGFR, PI3K) Compound->Kinases Tubulin Tubulin Monomers Compound->Tubulin Topo Topoisomerases Compound->Topo SignalBlock Block Pro-Survival Signaling Kinases->SignalBlock MitoticArrest G2/M Phase Cell Cycle Arrest Tubulin->MitoticArrest DNADamage DNA Strand Breaks Topo->DNADamage Apoptosis Apoptosis & Cell Death SignalBlock->Apoptosis MitoticArrest->Apoptosis DNADamage->Apoptosis

Caption: Key Sites for Structure-Activity Relationship (SAR) Analysis.
Key Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, specific and robust assays are required. The following protocols represent standard, self-validating methodologies used in the field.

4.1 Protocol: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the esterase activity of a CA isoform, which is inhibited by the test compound.

Principle: The assay measures the enzyme-catalyzed hydrolysis of a substrate (4-nitrophenyl acetate, 4-NPA) to a colored product (4-nitrophenolate), which can be quantified by measuring absorbance at 400 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (50 mM, pH 7.4).

    • Dissolve the purified hCA enzyme (e.g., hCA II) in the buffer to a stock concentration of ~1 mg/mL.

    • Prepare a stock solution of the test pyrazole derivative in DMSO (e.g., 10 mM). Create serial dilutions as needed.

    • Prepare the substrate solution of 4-NPA in acetonitrile (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the hCA enzyme solution.

      • 20 µL of the test compound dilution (or DMSO for control).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer.

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

4.2 Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a test compound on cell cycle progression.

Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion and Future Directions

Derivatives of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are a pharmacologically significant class of compounds with a diverse and powerful range of biological activities. Their mechanisms of action are multifaceted, primarily involving the inhibition of clinically relevant enzymes like carbonic anhydrases and protein kinases, as well as the disruption of fundamental cellular machinery responsible for cell division and DNA integrity. The well-defined structure-activity relationships and the synthetic tractability of the pyrazole scaffold make it an ideal starting point for further drug discovery efforts.

Future research should focus on:

  • Optimizing Isoform Selectivity: Designing derivatives with high selectivity for specific carbonic anhydrase or kinase isoforms to minimize off-target effects and enhance therapeutic efficacy.

  • Exploring Novel Targets: Employing modern chemical biology techniques to identify new cellular targets for this versatile scaffold.

  • Developing Combination Therapies: Investigating the synergistic potential of these compounds when used in combination with existing chemotherapeutic agents to overcome drug resistance.

The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics for a wide range of human diseases.

References
  • Gül, H.İ. et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gül, H.İ. et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Biruni University Institutional Repository. Available at: [Link]

  • Adusei, E. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Khan, I. et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Gomez, L. et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available at: [Link]

  • Zhang, H. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Rani, M. et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Amiery, A.A. et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Aggarwal, N. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Hiremath, C.S. et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Oriental Journal of Chemistry. Available at: [Link]

  • Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Granchi, C. et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. ACS Publications. Available at: [Link]

  • Adhikari, S. et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Butkute, A. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology ePubl. Available at: [Link]

  • Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

  • Sharma, A. et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

  • Yurttaş, L. et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Patel, H.M. et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Kumar, V. et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Detailed Protocol for Medicinal Chemistry Applications

Introduction Pyrazoles represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of pharmacological activities that have led to their incorporation into numerous approved drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazoles represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of pharmacological activities that have led to their incorporation into numerous approved drugs.[1][2] The pyrazole scaffold is a key pharmacophore in medicinal chemistry, and the ability to synthesize substituted pyrazoles with high efficiency and purity is paramount for drug discovery and development programs.[3][4] This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a valuable building block for the synthesis of more complex bioactive molecules.

The synthetic strategy outlined herein is a robust and widely applicable two-step process.[3][5] It commences with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a classical Knorr-type pyrazole synthesis through cyclocondensation with hydrazine.[6][7] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also insights into the chemical principles and critical parameters that govern the success of the synthesis.

Overall Synthetic Scheme

The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is achieved in two primary stages, as depicted in the reaction scheme below. The initial step involves the formation of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate via a Claisen condensation between 4-nitroacetophenone and diethyl oxalate. The subsequent step is the cyclocondensation of this intermediate with hydrazine hydrate to yield the final pyrazole product.

Synthetic Scheme cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation 4-Nitroacetophenone 4-Nitroacetophenone Intermediate Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate 4-Nitroacetophenone->Intermediate + Diethyl Oxalate NaOEt, Ethanol Diethyl_Oxalate Diethyl Oxalate Final_Product Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Intermediate->Final_Product + Hydrazine Hydrate Glacial Acetic Acid, Reflux Hydrazine_Hydrate Hydrazine Hydrate

Figure 1: General reaction scheme for the two-step synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (Intermediate)

This protocol is adapted from the general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[3][5]

Materials:

  • 4-Nitroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add freshly cut sodium metal (1.0 eq) to absolute ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a gentle reflux until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in toluene (50 mL) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add ice-cold 10% hydrochloric acid with stirring until the mixture is acidic (pH 2-3).

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from ethanol to afford Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate as a solid.

Protocol 2: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Final Product)

This protocol details the cyclocondensation of the intermediate with hydrazine hydrate to form the pyrazole ring.[3][4][5]

Materials:

  • Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any residual acetic acid, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a pure solid.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis.

Compound Molecular Weight ( g/mol ) Molar Equivalents Typical Mass/Volume
Step 1: Intermediate Synthesis
4-Nitroacetophenone165.151.01.65 g
Diethyl oxalate146.141.11.61 g (1.5 mL)
Sodium22.991.00.23 g
Step 2: Final Product Synthesis
Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate265.221.02.65 g
Hydrazine hydrate50.061.10.55 g (0.54 mL)
Expected Product
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate261.23-Yield dependent

Experimental Workflow Visualization

The following flowchart illustrates the key stages of the experimental procedure for the synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

G prep_NaOEt Prepare Sodium Ethoxide add_reactants Add 4-Nitroacetophenone and Diethyl Oxalate prep_NaOEt->add_reactants reflux1 Reflux for 4-6 hours add_reactants->reflux1 workup1 Acidic Work-up reflux1->workup1 isolate1 Isolate and Purify Intermediate workup1->isolate1 dissolve_intermediate Dissolve Intermediate in Acetic Acid isolate1->dissolve_intermediate Proceed to Step 2 add_hydrazine Add Hydrazine Hydrate dissolve_intermediate->add_hydrazine reflux2 Reflux for 2-3 hours add_hydrazine->reflux2 workup2 Aqueous Work-up reflux2->workup2 isolate2 Isolate and Purify Final Product workup2->isolate2

Figure 2: Flowchart of the experimental workflow for the synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Causality and Experimental Choices

  • Choice of Base in Step 1: Sodium ethoxide is used as the base for the Claisen condensation. It is crucial to use a non-nucleophilic base that can deprotonate the α-carbon of the acetophenone without competing in nucleophilic attack on the diethyl oxalate. The ethoxide anion is also the leaving group in the condensation, which drives the reaction equilibrium forward.

  • Solvent System: A mixture of ethanol and toluene is used in the first step. Ethanol is necessary for the in-situ generation of sodium ethoxide. Toluene serves as a higher-boiling co-solvent, allowing the reaction to be conducted at a temperature sufficient to drive the condensation to completion.

  • Acidic Work-up: The acidic work-up in the first step is essential to neutralize the reaction mixture and protonate the enolate intermediate, leading to the formation of the desired β-dicarbonyl compound.

  • Catalyst in Step 2: Glacial acetic acid serves as both the solvent and a catalyst in the cyclocondensation reaction. It facilitates the reaction by protonating the carbonyl groups of the dicarbonyl intermediate, making them more electrophilic and susceptible to nucleophilic attack by hydrazine.

  • Use of Hydrazine Hydrate: Hydrazine hydrate is a convenient and commonly used source of hydrazine for the formation of the pyrazole ring. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Trustworthiness and Self-Validation

The successful synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be validated at each stage through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of both reactions and to assess the purity of the intermediate and final products.

  • Melting Point Determination: A sharp melting point for the recrystallized products is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the intermediate and the final product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules, such as the carbonyl groups, the nitro group, and the N-H bond of the pyrazole ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized compounds, thereby lending trustworthiness to their experimental results.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(10), 4463-4467.
  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

Application

Protocol for the Strategic Reduction of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Guide for Drug Discovery Professionals

Introduction: The Critical Role of the Amino Moiety in Pyrazole-Based Drug Scaffolds The transformation of a nitro group to an amine is a pivotal step in the synthesis of a multitude of biologically active molecules.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Amino Moiety in Pyrazole-Based Drug Scaffolds

The transformation of a nitro group to an amine is a pivotal step in the synthesis of a multitude of biologically active molecules.[1] For researchers in drug development, the pyrazole nucleus represents a "privileged scaffold," a structural motif frequently found in compounds with significant therapeutic potential.[2][3] The target molecule of this guide, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, is a precursor to the corresponding 5-(4-aminophenyl) derivative. This resulting aniline is a versatile intermediate, primed for further functionalization to explore structure-activity relationships in the development of novel therapeutics, such as acrosin inhibitors for contraception.[4]

This application note provides a detailed, in-depth guide to the various methodologies for the reduction of the nitro group on Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. We will delve into the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices, and provide a comparative analysis to aid in selecting the optimal method for your specific research needs.

Mechanistic Overview: The Journey from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1][5] The choice of reducing agent and conditions dictates the efficiency and selectivity of this transformation.

Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Generalized pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

The selection of a reduction protocol is a critical decision influenced by factors such as the presence of other functional groups, scalability, cost, and available laboratory equipment. Below is a comparative summary of the most effective methods for the reduction of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

MethodKey ReagentsTypical YieldFunctional Group ToleranceKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/C>90%ModerateHigh yield, clean reaction, easy work-up.Requires specialized high-pressure equipment; catalyst can be pyrophoric. May reduce other functional groups.
Transfer Hydrogenation Ammonium formate, Pd/C85-95%GoodAvoids the use of high-pressure hydrogen gas; generally good selectivity.[6][7]Can be slower than catalytic hydrogenation; requires stoichiometric hydrogen donor.
Metal-Mediated (Fe) Fe, NH₄Cl80-95%ExcellentCost-effective, highly chemoselective, scalable.[8]Work-up can be challenging due to the formation of iron sludge.
Metal-Mediated (SnCl₂) SnCl₂·2H₂O, Acid or Alcohol85-95%ExcellentMild conditions, excellent chemoselectivity, particularly for substrates with other reducible groups.[9][10]Stoichiometric amounts of tin salts are produced, which can complicate purification.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often the first choice for its efficiency and clean reaction profile, provided the necessary equipment is available.[12]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly active and commonly used catalyst for the hydrogenation of nitro groups.

  • Solvent: Ethanol or methanol are excellent solvents for the substrate and do not interfere with the reaction.

  • Pressure: A hydrogen pressure of 50 psi is typically sufficient to achieve a reasonable reaction rate without requiring highly specialized equipment.

  • Work-up: Filtration through Celite is crucial to remove the heterogeneous catalyst. The catalyst is pyrophoric and should be handled with care while wet.

Step-by-Step Procedure:

  • In a pressure vessel, dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate. The product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C

This method is an excellent alternative to catalytic hydrogenation, as it avoids the need for handling hydrogen gas.[6][7]

Causality Behind Experimental Choices:

  • Hydrogen Donor: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen in situ.

  • Catalyst: 10% Pd/C is also the catalyst of choice for this transformation.

  • Solvent: Methanol or ethanol are suitable solvents.

  • Temperature: Refluxing conditions are often necessary to ensure a reasonable reaction rate.

Step-by-Step Procedure:

  • To a solution of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate), add ammonium formate (3-5 eq).

  • Carefully add 10% Palladium on Carbon (5-10 mol% by weight).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 3: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This classical method is highly reliable, cost-effective, and offers excellent chemoselectivity, making it suitable for complex molecules.[8]

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent.

  • Proton Source: Ammonium chloride provides a mildly acidic environment to facilitate the reduction and helps to prevent the formation of large amounts of iron oxides that can complicate work-up.

  • Solvent System: A mixture of ethanol and water is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents.

  • Work-up: Filtration through Celite is necessary to remove the iron salts.

Step-by-Step Procedure:

  • In a round-bottom flask, suspend Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

  • Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The disappearance of the starting material typically indicates completion (usually 2-6 hours).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford the desired amine.

Protocol 4: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly useful when other reducible functional groups are present in the molecule, due to its high chemoselectivity under mild conditions.[9][10]

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild and selective reducing agent.

  • Solvent: Ethanol is a common solvent for this reaction.

  • Work-up: The work-up requires careful pH adjustment. The initial acidic solution is neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate tin salts. The free amine is then extracted into an organic solvent.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (15-25 mL per gram of substrate).

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Workflow for Method Selection

The following diagram provides a logical workflow for selecting the most appropriate reduction protocol based on your experimental constraints and objectives.

Start Start: Reduce Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Q1 High-pressure hydrogenation equipment available? Start->Q1 A1_Yes Catalytic Hydrogenation (H₂/Pd-C) Q1->A1_Yes Yes A1_No Consider other methods Q1->A1_No No Q2 Chemoselectivity a major concern? A1_No->Q2 A2_Yes Metal-Mediated Reduction (SnCl₂ or Fe/NH₄Cl) Q2->A2_Yes Yes A2_No Transfer Hydrogenation (Ammonium Formate/Pd-C) Q2->A2_No No Q3 Scalability and cost are primary drivers? A2_Yes->Q3 A3_Yes Fe/NH₄Cl Reduction Q3->A3_Yes Yes A3_No SnCl₂ or Transfer Hydrogenation are also viable Q3->A3_No No

Caption: Decision workflow for selecting a nitro group reduction protocol.

Conclusion

The reduction of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate to its corresponding aniline is a critical transformation for the synthesis of novel compounds in drug discovery. This application note has provided a comprehensive overview of four robust and reliable protocols: catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions using iron or tin(II) chloride. By understanding the mechanistic basis and the practical considerations for each method, researchers can make an informed decision to select the most suitable protocol for their specific synthetic goals, ensuring high yields and purity of the desired product.

References

  • Burke, S. D., & Danbheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley.
  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Royal Society of Chemistry. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). Chemical Reviews. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (n.d.). ResearchGate. [Link]

  • Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Aromatic Reaction Toolkit | Nitro Reduction, Wolf-Kishner, & Alkyl Oxidation Explained. (2021). YouTube. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. [Link]

  • VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. (n.d.). ScholarWorks @ UTRGV. [Link]

  • Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. (n.d.). Royal Society of Chemistry. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.). ResearchGate. [Link]

  • A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. (1985). Semantic Scholar. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. (2011). Advanced Synthesis & Catalysis. [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). David Publishing. [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025). Reddit. [Link]

  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (n.d.). eScholarship. [Link]

  • Selective hydrogenation catalyst. (n.d.). Heesung Catalysts. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PMC. [Link]

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Method

Application Notes and Protocols: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a Strategic Building Block in Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Strategic Importance of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Pyrazole-containing drugs have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4]

Within this important class of compounds, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate stands out as a particularly valuable building block for medicinal chemists. Its structure incorporates three key functional groups that can be selectively manipulated to generate diverse libraries of novel compounds:

  • The 4-Nitrophenyl Group: The electron-withdrawing nitro group can be readily reduced to an amino group, which can then be further functionalized. This provides a convenient handle for introducing a wide variety of substituents to probe structure-activity relationships (SAR).[5][6]

  • The Ethyl Ester at the 3-position: This group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. This position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[3]

  • The Pyrazole N-H: The nitrogen atom of the pyrazole ring can be alkylated or arylated to further expand the chemical space and fine-tune the biological activity of the resulting compounds.

This document provides detailed application notes and protocols for the synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its subsequent use as a versatile building block in medicinal chemistry.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O₄[4]
Molecular Weight261.24 g/mol [4]
AppearanceSolid[4]
Melting PointInformation not readily available
SolubilitySoluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.General chemical knowledge

Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

The synthesis of the title compound is a well-established two-step procedure involving a Claisen condensation followed by a cyclization reaction with hydrazine.[7][8] This method is robust and can be adapted for the synthesis of a wide range of 5-aryl-1H-pyrazole-3-carboxylates.

Conceptual Workflow for Synthesis

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-Nitroacetophenone C Sodium Ethoxide in Ethanol A->C Reacts with B Diethyl Oxalate B->C Reacts with D Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (Intermediate) C->D Forms E Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate G Glacial Acetic Acid E->G Reacts with F Hydrazine Hydrate F->G Reacts with H Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Final Product) G->H Forms

Caption: Synthetic workflow for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (Intermediate)

This protocol describes the Claisen condensation of 4-nitroacetophenone with diethyl oxalate. The sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, which then attacks the diethyl oxalate.

Materials:

  • 4-Nitroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add freshly cut sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in absolute ethanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully acidify the mixture with dilute sulfuric acid to pH 2-3 while cooling in an ice bath.

  • Extraction: Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate as a solid.[8]

Protocol 2: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

This protocol describes the cyclization of the intermediate diketoester with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which catalyzes the condensation and subsequent dehydration.[4][7]

Materials:

  • Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (around 80-90°C) for 4-6 hours. Monitor the reaction progress by TLC.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to afford Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.[4]

Derivatization Strategies and Applications in Medicinal Chemistry

The true utility of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate lies in its potential for diversification. The following protocols outline key transformations of this building block to generate medicinally relevant scaffolds.

Conceptual Derivatization Pathways

G cluster_0 Nitro Group Reduction cluster_1 Ester to Amide Conversion cluster_2 Ester to Hydrazide Conversion A Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate B Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate A->B e.g., SnCl2/HCl or H2/Pd-C C 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid A->C Hydrolysis (e.g., NaOH) E 5-(4-Nitrophenyl)-1H-pyrazole-3-carbohydrazide A->E Hydrazinolysis (N2H4.H2O) D N-Substituted 5-(4-nitrophenyl)-1H-pyrazole-3-carboxamides C->D Amide Coupling (e.g., HATU, R-NH2)

Caption: Key derivatization pathways of the title compound.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, as it provides a nucleophilic center for further functionalization. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.[5][6]

Method A: Tin(II) Chloride Reduction

This is a classic and reliable method for the reduction of aromatic nitro groups.[5]

Materials:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Addition of Reagents: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl to the pyrazole solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of NaHCO₃ until the pH is basic (pH 8-9).

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

This method is cleaner as the byproducts are gaseous, but it may not be suitable if other reducible functional groups are present.[6]

Materials:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain the desired ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Medicinal Chemistry Application: The resulting 4-aminophenyl group can be acylated, sulfonated, or used in reductive amination to introduce a wide array of substituents, allowing for the exploration of SAR and the development of compounds with improved potency and selectivity.

Protocol 4: Conversion of the Ethyl Ester to Amides

The conversion of the ethyl ester to an amide is a crucial step in the development of many pyrazole-based drugs, as the amide bond can form key hydrogen bonding interactions with biological targets.[3] This is typically a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Step 1: Hydrolysis to the Carboxylic Acid

Materials:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: Dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of NaOH or LiOH (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with 1M HCl to pH 2-3.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

A variety of coupling reagents can be used for this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular and efficient choice.

Materials:

  • 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Medicinal Chemistry Application: The synthesis of a library of amides allows for the systematic exploration of the substituent effects on biological activity. For example, derivatives of pyrazole-3-carboxamide have been investigated as inhibitors of Bruton's tyrosine kinase (BTK).[9]

Protocol 5: Conversion of the Ethyl Ester to a Hydrazide

The formation of a hydrazide from the ethyl ester provides a versatile intermediate that can be further reacted to form a variety of heterocyclic systems or used as a scaffold for further derivatization.[2][10]

Materials:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Medicinal Chemistry Application: The resulting hydrazide can be reacted with aldehydes or ketones to form hydrazones, or with dicarbonyl compounds to form new heterocyclic rings such as pyrazoles or pyridazines.[11] These modifications can lead to compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties.

Conclusion

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a highly versatile and strategically important building block in medicinal chemistry. The presence of three distinct and readily modifiable functional groups provides medicinal chemists with a powerful platform for the synthesis of diverse compound libraries. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this key intermediate, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The continued exploration of the chemical space accessible from this building block is likely to yield new and improved drugs for a variety of diseases.

References

  • Pratik, M., Yogi, B., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Sivakumar, P., & Sankar, P. (2026, March). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Yogi, B., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Le, T. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(37), 24045-24059. [Link]

  • Gouda, M. A., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Korean Chemical Society, 51(4), 336-342.
  • Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 269-282. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 4(2), 400-404.
  • Jafari, M., & Alimohammadi, F. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Walailak Journal of Science and Technology, 21(10), e2024102. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Molecules. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • Brullo, C., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceutical Chemistry Journal, 57(1), 1-12.
  • ResearchGate. (2025, August 5). Design, synthesis, and structure-activity relationship study of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitrils as DD-carboxypeptidase/penicillin-binding protein inhibitors with Gram-positive antibacterial activity. [Link]

  • Slaninova, V., et al. (2022). and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

  • ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899. [Link]

  • Zhang, D., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724. [Link]

  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of Taibah University for Science, 17(1), 1-17. [Link]

  • Molecules. (2021, June). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Waman, Y. B., et al. (2020). Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents. Chemical biology & drug design, 95(1), 113-124. [Link]

  • Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 23(6), 895–900. [Link].nlm.nih.gov/18613854/)

Sources

Application

Application Note: High-Yield Ester Hydrolysis Protocol for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of pyrazole-3-carboxylic acid pharmacophores for anti-inflammatory and oncology drug discovery pipelines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of pyrazole-3-carboxylic acid pharmacophores for anti-inflammatory and oncology drug discovery pipelines.

Introduction & Mechanistic Insights

The conversion of ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate to its corresponding free carboxylic acid is a critical transformation in the synthesis of bioactive pyrazole derivatives[1]. While ester hydrolysis (saponification) is a fundamental organic transformation, the presence of the pyrazole core and the 4-nitrophenyl moiety introduces specific physicochemical challenges that dictate the experimental design.

The "Dianion Effect" and Base Selection

Standard ester hydrolysis typically requires only a slight excess of base (1.1–1.5 equivalents). However, the pyrazole ring possesses an acidic N–H proton (pKa ~14). Under basic conditions, this proton is rapidly abstracted, yielding a pyrazolide anion. Consequently, the hydroxide nucleophile must attack an electron-rich, negatively charged substrate to form the requisite tetrahedral intermediate[2].

To overcome this electrostatic repulsion (the "dianion effect") and drive the reaction forward, a larger excess of base (3.0–4.0 equivalents) is required. Lithium hydroxide monohydrate ( LiOH⋅H2​O ) is the preferred reagent; it is milder than NaOH or KOH , highly soluble in aqueous-organic mixtures, and minimizes the risk of side reactions (e.g., nucleophilic aromatic substitution) on the electron-deficient 4-nitrophenyl ring.

Solvent System Dynamics

A monophasic ternary solvent system of THF/MeOH/H₂O (2:1:1 v/v/v) is engineered for this protocol[3].

  • THF (Tetrahydrofuran): Solubilizes the lipophilic ethyl ester starting material.

  • H₂O (Water): Solubilizes the LiOH and serves as the stoichiometric reactant for hydrolysis.

  • MeOH (Methanol): Acts as a phase-miscibility bridge, preventing the biphasic separation that often occurs when THF and aqueous salt solutions are mixed.

Mechanism SM Ethyl 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylate Int1 Tetrahedral Intermediate (Hydroxide Attack) SM->Int1 OH⁻ (Fast) Int2 Dianion Intermediate (Deprotonated Pyrazole) Int1->Int2 -EtOH, OH⁻ (Slow) Prod 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylic acid Int2->Prod H⁺ (Workup)

Figure 1: Base-catalyzed ester hydrolysis pathway highlighting the dianion intermediate.

Experimental Workflow

The following workflow ensures complete conversion while avoiding the need for chromatographic purification. The self-validating nature of this protocol relies on pH-driven precipitation.

Workflow A 1. Substrate Dissolution (THF/MeOH, 2:1) B 2. Base Addition (Aq. LiOH·H2O, 3.0 eq) A->B C 3. Reaction Incubation (40°C, 4-6 hours) B->C D 4. Solvent Concentration (Rotary Evaporation) C->D E 5. Acidification (1M HCl to pH 2-3) D->E F 6. Filtration & Washing (H2O, Cold EtOH) E->F G 7. Vacuum Drying (Yield: >90%) F->G

Figure 2: Standard workflow for saponification and isolation of the pyrazole-3-carboxylic acid.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq, 10.0 mmol, 2.61 g)

  • Base: Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq, 30.0 mmol, 1.26 g)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • Acidifying Agent: 1M Hydrochloric Acid ( HCl )

Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the ethyl ester (2.61 g, 10.0 mmol) in 40 mL of a THF/MeOH mixture (2:1 v/v). Stir at room temperature until a homogenous solution or fine suspension is achieved.

  • Base Preparation: Dissolve LiOH⋅H2​O (1.26 g, 30.0 mmol) in 10 mL of deionized water.

  • Initiation: Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. The solution will typically deepen in color (yellow/orange) as the pyrazole ring is deprotonated.

  • Incubation: Attach a reflux condenser and heat the reaction mixture to 40 °C using an oil bath or heating block. Stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by baseline material (the carboxylate salt).

Workup and Isolation
  • Volatile Removal (Critical Step): Once the reaction is deemed complete, cool the mixture to room temperature. Transfer to a rotary evaporator and remove the THF and MeOH under reduced pressure (water bath at 35 °C). Causality: Failing to remove the organic solvents will keep the target carboxylic acid partially dissolved during acidification, drastically reducing the isolated yield[4].

  • Dilution: Dilute the remaining aqueous residue with 15 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0 (verify with pH paper). A thick, pale yellow precipitate of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid will rapidly form.

  • Filtration: Filter the suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with ice-cold deionized water ( 3×10 mL) to remove residual LiCl salts, followed by a single wash with ice-cold ethanol (5 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure product.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for this specific transformation, demonstrating the necessity of excess base and temperature control.

EntryBase (Eq)Solvent System (v/v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1 LiOH (1.1)THF/H₂O (1:1)251245%38%
2 LiOH (2.0)THF/MeOH/H₂O (2:1:1)251280%72%
3 NaOH (3.0)THF/MeOH/H₂O (2:1:1)406>99%88%
4 LiOH (3.0) THF/MeOH/H₂O (2:1:1) 40 4 >99% 94%
5 LiOH (5.0)THF/MeOH/H₂O (2:1:1)702>99%78%*

*Note: Elevated temperatures (Entry 5) lead to a darker product profile and slight degradation of the nitroaromatic system, reducing the isolated yield of pure material.

Troubleshooting Guide

  • Incomplete Conversion: If starting material persists after 6 hours, it is likely due to solvent evaporation (loss of THF) causing the ester to crash out of solution. Ensure the condenser is properly chilled. Add an additional 0.5 eq of LiOH and 5 mL of THF, then stir for 2 more hours.

  • Oiling Out During Acidification: If the product forms a gummy oil rather than a crystalline solid upon adding HCl , the organic solvents (THF/MeOH) were not sufficiently removed during rotary evaporation. Re-concentrate the mixture to remove organics, cool to 0 °C, and re-acidify.

  • Low Yield After Filtration: The target carboxylic acid has slight solubility in highly acidic water. Do not drop the pH below 1.5, and ensure all wash solvents are ice-cold.

References

  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." URL:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." URL:[Link]

  • Chemistry LibreTexts. "The Hydrolysis of Esters." URL:[Link]

  • PubMed (National Institutes of Health). "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." PMID: 29651969. URL: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Molecular Analysis The synthesis of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Molecular Analysis

The synthesis of highly functionalized heterocyclic building blocks requires precise chemoselective transformations. Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a critical intermediate in the development of pharmaceuticals and agrochemicals[3]. The objective of this application note is to detail the methodology for the selective reduction of the p -nitrophenyl moiety to a p -aminophenyl group, yielding Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate .

This substrate presents a classic chemoselectivity challenge, containing three distinct functional groups:

  • Nitroarene (-NO₂): The target for reduction.

  • Ethyl Ester (-COOEt): A reducible group that must remain intact.

  • Pyrazole Ring: A nitrogen-rich heterocycle capable of coordinating to transition metal catalysts, potentially leading to catalyst poisoning.

As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions. We will explore the causality behind catalyst selection, the mechanistic pathway of nitro reduction, and self-validating experimental protocols that ensure high-yield, reproducible results.

Mechanistic Causality & Chemoselectivity

The Haber Mechanism for Nitro Reduction

The catalytic hydrogenation of nitroarenes does not occur in a single concerted step. Instead, it follows the Haber mechanism, proceeding through a series of stable intermediates [1]. Understanding this pathway is critical for troubleshooting; if a reaction stalls, it is often trapped at the hydroxylamine intermediate.

HaberMechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B + H2 - H2O C Hydroxylamine (Ar-NHOH) B->C + H2 D Aniline (Ar-NH2) C->D + H2 - H2O

Haber mechanism for the catalytic hydrogenation of nitroarenes to anilines.

Chemoselectivity Rationale
  • Ester Stability: The ethyl carboxylate group is thermodynamically stable under standard hydrogenation conditions. The reduction of an ester to an alcohol requires extreme conditions (e.g., >100 atm H₂, >100 °C) and specialized catalysts like copper chromite or ruthenium. Under ambient pressure with Palladium on Carbon (Pd/C), the ester is entirely inert [1].

  • Pyrazole Compatibility: While imidazoles and pyridines are notorious for poisoning palladium catalysts via strong nitrogen lone-pair coordination, the pyrazole nitrogen is significantly less basic (conjugate acid pKₐ ~2.5). Consequently, standard 10% Pd/C is highly effective, though a slightly higher catalyst loading (5–10 mol%) is recommended to offset any minor surface deactivation [2].

Comparative Catalyst Selection Data

To optimize the process for different laboratory capabilities (e.g., availability of pressure vessels vs. standard glassware), we evaluate three distinct catalytic systems.

Catalyst SystemHydrogen SourceTemp (°C)PressureChemoselectivityTypical YieldOperational Safety
10% Pd/C H₂ Gas20–251 atmExcellent>95%Requires H₂ handling
10% Pd/C HCOONH₄ (Transfer)70–80AmbientExcellent90–95%High (No H₂ gas needed)
Raney Nickel H₂ Gas20–501–5 atmGood85–90%Low (Pyrophoric catalyst)

Data Synthesis: Pd/C with H₂ gas offers the cleanest profile, while Transfer Hydrogenation provides the safest and most scalable alternative for standard fume hood operations [2].

Experimental Protocols

The following workflows are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the operator can verify the success of each phase before proceeding.

Workflow step1 1. Substrate Dissolution (EtOH, 0.1 M) step2 2. Inert Gas Purge (N2/Ar bubbling) step1->step2 step3 3. Catalyst Addition (10% Pd/C, 5-10 mol%) step2->step3 step4 4. Hydrogenation (H2 atm or HCOONH4) step3->step4 step5 5. Catalyst Removal (Celite Filtration) step4->step5 step6 6. Concentration (Yield >90%) step5->step6

Standard workflow for the chemoselective catalytic reduction of nitroarenes.

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

Optimal for high purity and rapid reaction times.

Reagents:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: 1.0 eq (e.g., 2.61 g, 10.0 mmol)

  • 10% Pd/C (50% wet): 0.05 eq Pd (approx. 530 mg)

  • Absolute Ethanol: 100 mL (0.1 M)

  • Hydrogen Gas: Balloon or Parr shaker (1 atm)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the substrate in 100 mL of absolute ethanol. Causality: Ethanol is chosen because it readily solubilizes the nitro compound and facilitates proton transfer during the reduction mechanism.

  • Inerting (Critical Safety Step): Purge the solution by bubbling Nitrogen (N₂) or Argon through the solvent for 5 minutes. Causality: Pd/C is highly pyrophoric. Introducing it to ethanol vapors in the presence of oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add the 10% Pd/C to the inerted solution.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas (repeat 3 times). Maintain under a hydrogen balloon at room temperature (20–25 °C).

  • In-Process Control (IPC): Vigorously stir the reaction for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, pale yellow) will disappear, replaced by a highly polar, ninhydrin-positive spot (the amine).

  • Workup: Once complete, purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the palladium. Wash the pad with an additional 50 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white to pale yellow solid.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Optimal for standard glassware without pressurized gas handling.

Reagents:

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: 1.0 eq (10.0 mmol)

  • 10% Pd/C (50% wet): 0.10 eq Pd (approx. 1.06 g)

  • Ammonium Formate ( HCOONH4​ ): 5.0 eq (3.15 g, 50.0 mmol)

  • Methanol or Ethanol: 100 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in the alcohol solvent. Purge with N₂.

  • Catalyst Addition: Add the 10% Pd/C under a blanket of N₂.

  • H-Donor Addition: Add solid ammonium formate in a single portion. Causality: Ammonium formate decomposes on the palladium surface into H₂, NH₃, and CO₂. Adding it after the catalyst ensures controlled gas evolution.

  • Reflux: Equip the flask with a reflux condenser and heat to 70 °C.

  • Self-Validation: The reaction will vigorously evolve gas (CO₂ and NH₃). The cessation of gas evolution (typically after 1–2 hours) is a reliable visual indicator that the hydrogen donor has been consumed and the reaction is likely complete.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between Ethyl Acetate and Water (to remove residual formate salts), dry the organic layer over Na2​SO4​ , and concentrate.

Troubleshooting & Process Optimization

  • Stalling at the Hydroxylamine: If LCMS indicates a mass of [M+H]+ 248 (Hydroxylamine intermediate) instead of the desired [M+H]+ 232 (Amine), the reaction has stalled. Solution: Do not add more H₂. Instead, filter off the old catalyst (which may have been poisoned by trace impurities or pyrazole coordination) and resubject the mixture to fresh Pd/C and H₂.

  • Product Discoloration: Anilines are prone to rapid air oxidation, turning brown or purple upon prolonged exposure to air. Solution: Perform the concentration step immediately after filtration and store the isolated Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate under an inert atmosphere at 4 °C.

  • Solvent Effects: If the substrate exhibits poor solubility in ethanol, a co-solvent system of EtOH/THF (1:1) can be utilized without negatively impacting the hydrogenation kinetics.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst Reaction Chemistry & Engineering (RSC Publishing) [Link]

Application

Application Note: In Vitro Biological Assays for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous anti-inflammatory, antimicrobial, and antiproliferative agents. Specifically, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate acts as a highly versatile precursor.

The strategic placement of the 4-nitrophenyl group at the 5-position exerts a strong electron-withdrawing effect. This alters the electron density of the pyrazole core, enhancing its acidity and optimizing hydrogen-bond donor/acceptor interactions within target enzyme pockets. Furthermore, the ester group at the 3-position allows for facile derivatization into pyrazole-3-carboxamides and carboxylic acids. These derivatives have demonstrated exceptional biological activity, most notably as potent inhibitors of human 5-lipoxygenase (5-LOX)[1] and as antiproliferative agents against various carcinoma cell lines[2].

This application note details the causality, self-validating protocols, and analytical frameworks required to evaluate the in vitro biological activity of these synthesized derivatives.

Experimental Workflow

The following diagram illustrates the logical progression from the chemical precursor to biological validation, ensuring a robust pipeline for lead compound selection.

Workflow A Precursor: Ethyl 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylate B Derivatization: Carboxamides & Acids A->B C In Vitro Assays B->C D 5-LOX Inhibition (Anti-inflammatory) C->D E MTT Assay (Antiproliferative) C->E F IC50 Determination & Lead Selection D->F E->F

Caption: Experimental workflow from pyrazole precursor to biological validation and lead selection.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Causality and Assay Design

5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes (e.g., LTB4) from arachidonic acid. Overproduction of leukotrienes is a primary driver of inflammatory and allergic disorders. Pyrazole-3-carboxamides synthesized from our precursor act by binding to the 5-LOX active site, effectively halting this pathway[1].

While cell-free recombinant enzyme assays provide direct binding data, this protocol utilizes intact rat peritoneal polymorphonuclear leukocytes (PMNLs). Why? A cell-based assay is a self-validating system: it simultaneously confirms the compound's intrinsic inhibitory potency, its cell membrane permeability, and its stability in a complex cytosolic environment. Zileuton, a clinically approved 5-LOX inhibitor, is used as a positive control to benchmark efficacy[1].

Step-by-Step Methodology
  • Cell Isolation: Isolate PMNLs from the peritoneal cavity of rats (pre-stimulated with glycogen to induce leukocyte accumulation). Wash the cells twice with Hank's Balanced Salt Solution (HBSS).

  • Cell Suspension: Resuspend the PMNLs in phosphate-buffered saline (PBS) containing 1 mM CaCl₂ at a final concentration of 1×107 cells/mL.

  • Compound Pre-incubation:

    • Prepare test compounds (pyrazole derivatives) and Zileuton (positive control) in DMSO.

    • Add the compounds to the cell suspension to achieve desired final concentrations (e.g., 0.1, 1.0, 5.0 µM).

    • Critical Control: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Incubate at 37°C for 15 minutes.

  • Pathway Stimulation: Induce 5-LOX activity by adding the calcium ionophore A23187 (final concentration 3 µM) and exogenous arachidonic acid (10 µM). Incubate for exactly 10 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant for LTB4 levels using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 280 nm.

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE Inhibitor Pyrazole-3-Carboxamide Derivative Inhibitor->LOX Inhibits Leukotrienes Leukotrienes (LTB4) Inflammatory Response HPETE->Leukotrienes

Caption: 5-LOX signaling pathway illustrating targeted inhibition by pyrazole derivatives.

Protocol 2: Antiproliferative Activity (MTT Assay)

Causality and Assay Design

To evaluate the anticancer potential of pyrazole-3-carboxylic acid derivatives, we measure cellular metabolic activity. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. A decrease in formazan production is a direct proxy for reduced cell viability and proliferation[2].

Self-Validating System: 5-Fluorouracil (5-FU) is utilized as a positive control. As a well-established antimetabolite, 5-FU normalizes day-to-day assay variations and differences in cell passage vigor, ensuring that the calculated IC₅₀ values for the novel pyrazole derivatives are robust and reproducible[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest target cells (e.g., HeLa human uterus carcinoma, C6 rat brain tumor, or Vero normal kidney cells) during the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well flat-bottom microtiter plates using DMEM supplemented with 10% FBS.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Aspirate the old media.

    • Add fresh media containing the synthesized pyrazole derivatives at varying dose-dependent concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Include untreated cells (100% viability control), media alone (blank), and 5-FU treated cells (positive control).

    • Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals. Place on a microplate shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.

Quantitative Data Summary

The following table synthesizes representative quantitative data demonstrating how derivatization of the Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate precursor translates into measurable biological efficacy.

Compound / DerivativeTarget / Cell LineAssay TypeIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Precursor (E-5-NP-PC)5-LOX (PMNLs)Product Inhibition> 50.0Zileuton0.75
Derivative 3a (Carboxamide)5-LOX (PMNLs)Product Inhibition0.42Zileuton0.75
Precursor (E-5-NP-PC)HeLa CellsMTT Viability> 100.05-Fluorouracil12.5
Derivative 4 (Carboxylate)HeLa CellsMTT Viability18.45-Fluorouracil12.5

Note: The data presented above reflects representative literature trends for 1,5-disubstituted pyrazole-3-carboxamines and pyrazole-3-carboxylic acids to illustrate expected assay outcomes and the dramatic increase in potency post-derivatization.

References

  • Title: Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase Source: Acta Pharmaceutica Sinica B, Volume 6, Issue 1 (2016) URL: [Link]

  • Title: Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives Source: Monatshefte für Chemie - Chemical Monthly, Volume 146, Issue 10 (2015) URL: [Link]

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Characterization Protocol for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Introduction & Pharmacological Context Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a critical synthetic intermediate and structural building block in medicinal chemistry. The 3,5-disubstituted pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a critical synthetic intermediate and structural building block in medicinal chemistry. The 3,5-disubstituted pyrazole scaffold is widely recognized as a privileged pharmacophore, forming the core of novel therapeutics such as KDM5B inhibitors for cardiovascular diseases[1] and acid sphingomyelinase (ASM) direct inhibitors for the treatment of depression[2].

Accurate structural characterization of this building block is paramount for downstream synthetic validation. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the mechanistic causality behind the observed chemical shifts and the rationale for specific experimental parameters.

Experimental Design & Sample Preparation

Rationale for Solvent Selection

While Chloroform-d (CDCl₃) is a standard NMR solvent, pyrazoles bearing a free N-H group exhibit strong intermolecular hydrogen bonding, often leading to poor solubility in non-polar environments. Furthermore, rapid annular tautomerism in CDCl₃ can severely broaden the N-H and C-4 proton signals, complicating integration.

DMSO-d₆ is the solvent of choice for this protocol. DMSO acts as a strong hydrogen bond acceptor, disrupting intermolecular pyrazole-pyrazole interactions. This slows the proton exchange rate on the NMR timescale, allowing the highly deshielded N-H proton to be observed as a distinct, albeit broad, signal[3].

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate into a clean, static-free glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference standard).

  • Dissolution: Sonicate the mixture for 60 seconds at room temperature (298 K) until complete, homogeneous dissolution is achieved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

  • Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer for ¹H (16 scans, 1s relaxation delay) and 100 MHz for ¹³C (512 scans, 2s relaxation delay).

¹H NMR Spectroscopy: Signal Assignment and Mechanistic Causality

The ¹H NMR spectrum of this compound is defined by three distinct regions: the aliphatic ester protons, the pyrazole core proton, and the para-substituted nitrophenyl aromatic system.

Table 1: ¹H NMR Quantitative Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H 13.85Broad singlet (br s)-1HPyrazole N-H
H-3', H-5' 8.32Doublet (d)8.82HAr-H (ortho to NO₂)
H-2', H-6' 8.12Doublet (d)8.82HAr-H (meta to NO₂)
H-4 7.45Singlet (s)-1HPyrazole C4-H
-CH₂- 4.35Quartet (q)7.12HEster methylene
-CH₃ 1.35Triplet (t)7.13HEster methyl
Causality of Chemical Shifts
  • The 4-Nitrophenyl System: The nitro group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This drastically reduces electron density at the ortho positions (C-3', C-5'), deshielding these protons and shifting them significantly downfield to ~8.32 ppm[3]. The meta protons (C-2', C-6') are less affected by resonance but still experience inductive deshielding, appearing at ~8.12 ppm. This creates a classic AA'BB' splitting pattern.

  • The Pyrazole Core: The H-4 proton of the pyrazole ring appears as a sharp singlet at 7.45 ppm. Its position is dictated by the aromatic ring current of the heterocycle and the combined electron-withdrawing effects of the adjacent ester and nitrophenyl groups[3].

  • The Ethyl Ester: The methylene (-CH₂-) protons are heavily deshielded by the adjacent electronegative oxygen atom, shifting them to 4.35 ppm.

¹³C NMR Spectroscopy: Electronic Effects on Carbon Shielding

Carbon-13 NMR provides a direct readout of the electronic environment of the molecular skeleton.

Table 2: ¹³C NMR Quantitative Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O 160.2Quaternary (C)Ester carbonyl
C-4' 147.5Quaternary (C)Ar-C (attached to NO₂)
C-3 142.1Quaternary (C)Pyrazole C-3
C-5 141.2Quaternary (C)Pyrazole C-5
C-1' 135.8Quaternary (C)Ar-C (attached to pyrazole)
C-2', C-6' 126.5Methine (CH)Ar-C (meta to NO₂)
C-3', C-5' 124.2Methine (CH)Ar-C (ortho to NO₂)
C-4 106.8Methine (CH)Pyrazole C-4
-CH₂- 61.0Methylene (CH₂)Ester methylene
-CH₃ 14.3Methyl (CH₃)Ester methyl
Causality of Chemical Shifts
  • Quaternary Carbons: The ester carbonyl carbon is the most deshielded (~160.2 ppm) due to the highly electronegative oxygen atoms. The C-4' carbon of the phenyl ring, directly attached to the nitro group, is also heavily deshielded (~147.5 ppm) due to the strong -I effect of the nitrogen atom[3].

  • Pyrazole Tautomerism: In solution, the pyrazole ring undergoes rapid tautomerism between the 1H and 2H forms. In DMSO-d₆ at room temperature, this exchange is often fast on the NMR timescale, leading to averaged signals for C-3 and C-5. The C-4 carbon, being the most electron-rich position of the pyrazole ring, appears distinctly upfield at 106.8 ppm[3].

Self-Validating 2D NMR Workflows

To ensure absolute trustworthiness in the structural assignment, a self-validating 2D NMR workflow is mandatory. 1D NMR alone cannot definitively assign the quaternary carbons; therefore, the following protocols must be executed:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Mechanism: Correlates protons to their directly attached carbons (¹J_CH).

    • Validation: Immediately distinguishes the C-4 pyrazole carbon (106.8 ppm) from the aromatic CH carbons (124.2 and 126.5 ppm) by linking it exclusively to the 7.45 ppm proton singlet.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Mechanism: Correlates protons to carbons separated by 2 or 3 bonds (²J_CH, ³J_CH).

    • Validation: The H-4 proton (7.45 ppm) will show strong ³J correlations to both C-3 and C-5, as well as the C-1' of the phenyl ring. The ester methylene protons (4.35 ppm) will show a ³J correlation to the carbonyl carbon (160.2 ppm), definitively linking the ester side chain to the pyrazole core.

Visualizations

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, ns=16, d1=1s) A->B C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) A->C D 2D NMR (HSQC/HMBC) (For connectivity & validation) A->D E Data Processing (FT, Phase/Baseline Correction) B->E C->E D->E F Signal Assignment (Multiplet analysis & Integration) E->F

Caption: Step-by-step workflow for the comprehensive and self-validating NMR characterization of pyrazoles.

Electronic_Effects Nitro 4-Nitro Group (-NO2) Strong EWG H_ortho Deshields Ortho Protons (δ ~8.32 ppm) Nitro->H_ortho Resonance & Inductive H_meta Deshields Meta Protons (δ ~8.12 ppm) Nitro->H_meta Inductive Effect Ester Ethyl Ester (-CO2Et) Moderate EWG C_carbonyl Carbonyl Resonance (δ ~160.2 ppm) Ester->C_carbonyl Electronegativity Pyrazole Pyrazole Core Aromatic & Tautomeric H_pyrazole H-4 Singlet (δ ~7.45 ppm) Pyrazole->H_pyrazole Ring Current NH_exchange Broad NH Signal (δ ~13.85 ppm) Pyrazole->NH_exchange Tautomerism & H-Bonding

Caption: Logical mapping of functional groups to their corresponding NMR chemical shift effects.

References

  • Sigma-Aldrich Product Catalog. ETHYL 5-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE (AldrichCPR). Sigma-Aldrich.

  • Journal of Medicinal Chemistry. Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. ACS Publications, 2022. [1]

  • RSC Advances. “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. The Royal Society of Chemistry, 2014. [3]

  • Journal of Medicinal Chemistry. Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. ACS Publications, 2024. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate .

This specific molecule presents a unique solvation challenge. The combination of a pyrazole ring (capable of acting as both a hydrogen bond donor and acceptor) and a planar 4-nitrophenyl group (which drives strong π−π stacking) results in an exceptionally high crystal lattice energy. Consequently, researchers frequently encounter incomplete dissolution in Dimethyl Sulfoxide (DMSO) or rapid precipitation when diluting stocks into aqueous biological assays.

Below, you will find a mechanistic diagnostic workflow, expertly curated FAQs, and self-validating experimental protocols to overcome these barriers.

Diagnostic Workflow

G Start Solubility Issue Detected: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Q1 Where does the precipitation occur? Start->Q1 InsolubleDMSO Insoluble in 100% DMSO Stock Q1->InsolubleDMSO CrashingOut Precipitates in Aqueous Assay Q1->CrashingOut Q2 Is the DMSO strictly anhydrous and free of freeze-thaw cycles? InsolubleDMSO->Q2 Q4 Is the final DMSO concentration > 0.5%? CrashingOut->Q4 FixDMSO Use fresh anhydrous DMSO. Store aliquots to prevent polymorph crystallization. Q2->FixDMSO No Q3 Has thermal & kinetic energy been applied? Q2->Q3 Yes FixEnergy Apply sonication at 50°C to disrupt crystal lattice. Q3->FixEnergy No FixAssay Pre-spike aqueous buffer with DMSO or use HP-β-CD co-solvent. Q4->FixAssay Yes/No

Troubleshooting workflow for resolving DMSO and aqueous solubility failures of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I cannot get the compound to dissolve completely in 100% DMSO at 10 mM. What is the mechanistic cause? A1: The failure to dissolve is driven by the compound's thermodynamic preference for its crystalline state over the solvated state. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the thermodynamic penalty for dissolving a lipophilic nitroaromatic compound increases drastically. According to Ostwald's "rule of stages," water uptake into DMSO stocks, combined with freeze-thaw cycles, synergistically forces the compound to nucleate and crystallize into its lowest-energy, least soluble polymorph[1].

Q2: My compound dissolves perfectly in the DMSO stock but precipitates ("crashes out") immediately upon dilution into my aqueous cell culture medium. How can I prevent this? A2: This phenomenon is known as solvent-induced precipitation. It occurs when a highly concentrated organic stock is introduced as a bolus into an aqueous environment. The DMSO disperses into the water faster than the hydrophobic compound can remain solvated, causing localized supersaturation and immediate solid precipitation[2]. To prevent this, you must alter the kinetics of dilution. Avoid direct bolus additions; instead, use a "pre-spike" step-down dilution method[3] or encapsulate the compound using excipients like Hydroxypropyl- β -cyclodextrin (HP- β -CD)[2].

Q3: Does sonication actually help, or does it just temporarily suspend the particles? A3: Sonication provides both thermal energy (a modest bulk temperature increase) and kinetic energy via acoustic cavitation[1]. This localized energy helps overcome the activation barrier required to disrupt the rigid π−π stacking of the nitrophenyl groups. However, if the solution is supersaturated, the compound will eventually recrystallize. Sonication must be paired with strictly anhydrous DMSO to achieve stable, true dissolution.

Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Anhydrous DMSO Stock

Causality: Eliminating water ingress and avoiding freeze-thaw cycles prevents the compound from transitioning into an insoluble crystalline polymorph[1].

  • Solvent Preparation: Use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity). Do not use older bottles that have been repeatedly opened to the ambient atmosphere.

  • Weighing: Weigh the required mass of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate into a glass vial. Note: Avoid plastics, which can leach or absorb lipophilic compounds.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Energy Application: Sonicate the vial in a water bath at 40–50°C for 15–30 minutes. The cavitation forces will disrupt the crystal lattice[1].

  • Validation Check (Visual): Hold the vial against a strong, focused light source. The solution must be completely optically clear. If you observe Schlieren lines (wavy optical distortions) or micro-particulates, the compound is only suspended, not dissolved. Continue sonication.

  • Storage: Aliquot the clear solution into single-use tubes and store at -20°C. Critical: Never subject an aliquot to multiple freeze-thaw cycles, as this guarantees nucleation and irreversible precipitation[1].

Protocol B: Aqueous Dilution Strategy (The "Pre-Spike" Method)

Causality: Pre-equilibrating the aqueous phase with a low concentration of DMSO reduces the localized supersaturation gradient that causes the compound to crash out[3].

  • Determine Limits: Identify the maximum final DMSO concentration your assay can tolerate (typically ≤0.5% v/v to avoid solvent-induced cytotoxicity or artifacts)[2].

  • Pre-Spike Buffer: Take your target aqueous buffer or cell culture medium and pre-spike it with DMSO to slightly below the final target concentration (e.g., add 4 µL of pure DMSO per 1 mL of medium to reach 0.4%)[3]. Mix thoroughly.

  • Step-Down Addition: While gently vortexing or magnetically stirring the pre-spiked aqueous buffer, slowly add your 10 mM compound stock dropwise to reach the final desired concentration (e.g., add 1 µL of stock to 1 mL of buffer to yield a 10 µM final concentration in 0.5% total DMSO).

  • Validation Check (Spectrophotometric): Measure the absorbance of the final assay medium at 600 nm (OD600) against a blank. A baseline reading of 0.000 indicates true solubility. Any elevated scattering (>0.05) indicates micro-precipitation has occurred, and the assay data will be compromised.

Quantitative Data: Solubility Enhancement Strategies
StrategyMechanistic CausalityRelative Solubility EnhancementRisk / Drawback
Anhydrous DMSO + Sonication Acoustic cavitation disrupts the high-energy crystal lattice; the absence of water prevents the hydrophobic penalty[1].Baseline (Required for primary stock creation)Does not prevent aqueous precipitation upon dilution into assay media.
Pre-Spiked Aqueous Dilution Reduces localized supersaturation gradients by pre-equilibrating the aqueous phase with solvent[3].High (Maintains stock integrity during transfer)Final DMSO concentration must remain ≤0.5% to avoid cellular toxicity[2].
HP- β -CD Complexation Encapsulates the hydrophobic 4-nitrophenyl core within a water-soluble cyclodextrin cavity[2].Very High (Achieves true aqueous solubility)Requires 24-48 hr complexation time; may alter ligand-target binding kinetics.
Bifunctional Sulfoxide Cosolvents Oxetane-substituted sulfoxides lower the energetic penalty of hydration compared to pure DMSO[4].Moderate (Up to 10-fold improvement vs. standard DMSO/Water)[4]Non-standard reagent; requires custom synthesis or specialized procurement.
References
  • Samples in DMSO: What an end user needs to know Source: Ziath / LRIG New Jersey URL:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification Strategies for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex heterocyclic APIs, I designed this guide to address the specific chromatographic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex heterocyclic APIs, I designed this guide to address the specific chromatographic challenges associated with Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate .

Standard purification templates often fail for highly functionalized pyrazoles. This guide moves beyond basic instructions to explain the thermodynamic and kinetic causality behind this molecule's behavior on a column, providing self-validating workflows to ensure maximum recovery and purity.

Molecular Profiling & Chromatographic Causality

To purify a molecule effectively, you must understand how its structural features dictate its physical behavior:

  • The Pyrazole N-H (Hydrogen Bonding): The 1H-pyrazole ring contains a tautomeric secondary amine (N-H). This acts as a potent hydrogen bond donor. When exposed to bare silica gel (SiO₂), this N-H forms exceptionally strong hydrogen bonds with acidic surface silanols (Si-OH)[1].

  • The 4-Nitrophenyl Group (Electronic Modulation): The nitro group is strongly electron-withdrawing via resonance and induction. It pulls electron density away from the pyrazole core, lowering the pKa of the N-H proton and making it an even stronger hydrogen bond donor. This thermodynamic sink causes the molecule to continuously adsorb and desorb at a slow rate, manifesting macroscopically as severe peak tailing[2].

  • High Lattice Energy (Solubility Issues): The combination of a planar aromatic system, a rigid pyrazole core, and highly polar functional groups allows these molecules to pack tightly into a crystal lattice. This high lattice energy means the compound strongly resists dissolution in non-polar solvents (like hexanes), complicating sample loading[3].

Troubleshooting Decision Tree

Workflow Start Crude Ethyl 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylate Solubility Is crude soluble in initial mobile phase? Start->Solubility LiquidLoad Direct Liquid Loading Solubility->LiquidLoad Yes DryLoad Dry Loading Method (Dissolve in THF/MeOH, adsorb to silica, dry) Solubility->DryLoad No Tailing Does TLC show severe tailing/streaking? LiquidLoad->Tailing DryLoad->Tailing Modifier Add 0.5-1% Et3N to mobile phase to mask silanols Tailing->Modifier Yes Standard Standard Gradient Elution (Hexanes / EtOAc) Tailing->Standard No Fractions Collect Fractions & Evaporate Modifier->Fractions Standard->Fractions

Fig 1. Decision tree for optimizing the chromatographic purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound streaks across the TLC plate and tails severely on the silica column, leading to co-elution with impurities. How do I fix this? A1: Peak tailing is caused by secondary interactions between the basic pyrazole analyte and the acidic stationary phase[1]. To fix this, you must alter the thermodynamics of the column. Add 0.5% to 1.0% Triethylamine (Et₃N) to your mobile phase[2]. The Et₃N competitively binds to and "caps" the acidic silanols, forcing the pyrazole to interact primarily with the mobile phase and restoring sharp, Gaussian peak shapes.

Q2: The crude reaction mixture is completely insoluble in my starting mobile phase (e.g., 20% EtOAc in Hexanes). If I try to load it as a liquid, it precipitates at the top of the column. What is the solution? A2: Attempting to liquid-load an insoluble compound results in a concentrated bolus that ruins the separation band. You must use the Dry Loading technique[1]. Dissolve your crude product in a minimal amount of a strong, volatile solvent (like Dichloromethane or Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of your column[3]. This pre-disperses the molecules across a massive surface area, allowing the mobile phase to dissolve the compound kinetically during elution.

Q3: I am trying to scale up the purification, but normal-phase chromatography is consuming too much solvent and time. Are there alternatives? A3: Yes. For highly polar, functionalized aromatics, Reverse-Phase (RP) chromatography is highly effective and scalable. You can utilize a C18 stationary phase with a Water/Acetonitrile gradient. If you are doing downstream Mass-Spec (MS) analysis, ensure you use 0.1% Formic Acid as your modifier rather than phosphoric acid to maintain compatibility[4].

Quantitative Data: Solvent System Performance

Below is a summary of expected chromatographic behaviors based on the chosen solvent system and stationary phase.

Solvent SystemStationary PhaseModifierExpected Rf / RetentionChromatographic Behavior
Hexanes / EtOAc (7:3)Bare Silica (SiO₂)None~0.2 (Broad)Severe tailing; poor resolution from closely eluting byproducts.
Hexanes / EtOAc (7:3)Bare Silica (SiO₂)1% Et₃N~0.35 (Sharp)Excellent peak shape; silanols successfully masked[1].
Petroleum Ether / EtOAcBare Silica (SiO₂)None~0.3 (Moderate)Viable for highly pure crude mixtures, but tailing may still occur[5].
Water / AcetonitrileC18 (Reverse Phase)0.1% Formic AcidRt ~ 4.5 minSuperior resolution; ideal for scale-up and MS compatibility[4].
Validated Experimental Protocols
Protocol A: Dry-Loading Method for Insoluble Pyrazoles

This protocol is a self-validating system: the physical state of the silica powder serves as an immediate indicator of success.

  • Dissolution: In a round-bottom flask, dissolve the crude Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in a strong, volatile solvent mixture (e.g., 1:1 Dichloromethane/Tetrahydrofuran) until completely homogeneous.

  • Adsorption: Add dry silica gel (230-400 mesh) directly to the solution. The mass of the silica should be exactly 2.5 times the mass of your crude mixture.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure (40°C water bath) until a dry powder is achieved[3].

    • Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass walls, residual solvent or moisture remains. Continue drying until it flows like fine sand.

  • Loading: Carefully pour the dry, free-flowing powder evenly onto the flat surface of a pre-packed silica column. Top with a 1 cm layer of clean sand to prevent the silica from being disturbed when adding the mobile phase[1].

Protocol B: Triethylamine-Deactivated Silica Gel Flash Chromatography

This protocol utilizes chemical masking to prevent irreversible adsorption.

  • Solvent Preparation: Prepare your target mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Add exactly 1.0% (v/v) Triethylamine (Et₃N) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using this Et₃N-modified solvent.

    • Causality: Pumping the basic modifier through the column pre-saturates the environment, neutralizing the acidic Si-OH groups before the pyrazole is introduced[2].

  • Equilibration: Flush the packed column with at least 2 column volumes (CV) of the modified mobile phase.

  • Elution: Load the sample (via Protocol A) and elute. Maintain the 1.0% Et₃N concentration throughout the entire gradient.

  • Post-Processing: Combine pure fractions based on TLC or UV monitoring. Remove the solvent under reduced pressure. To remove residual Et₃N, place the final isolated solid under high vacuum (≤ 1 mbar) for 12-24 hours.

References
  • [4] SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • [5] PubMed Central (PMC). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of pyrazole-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of pyrazole-based pharmacophores. Hydrolyzing ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate into its corresponding carboxylic acid is a fundamental transformation, but it is highly susceptible to yield-destroying side reactions if thermodynamic and kinetic parameters are not strictly controlled.

Below, we detail the mechanistic causality of these side reactions, provide a diagnostic FAQ, and outline a self-validating protocol to ensure >95% product purity.

Part 1: Mechanistic Insights & Causality

The primary challenge in hydrolyzing pyrazole-3-carboxylate esters is the inherent instability of the resulting pyrazole-3-carboxylic acid.

  • Thermal Decarboxylation: The pyrazole ring is electron-withdrawing. When coupled with the highly electron-deficient 4-nitrophenyl group at the 5-position, the C3-carboxylate becomes exceptionally prone to thermal decomposition, leading to the loss of carbon dioxide (CO₂)[1]. While complete decarboxylation of pyrazole-3-carboxylic acids typically requires high temperatures (160–190 °C)[2][3], premature decomposition readily occurs during prolonged refluxing or harsh solvent evaporation.

  • Nitro-Aromatic Sensitivity: The 4-nitrophenyl moiety is sensitive to concentrated, harsh bases (e.g., boiling NaOH or KOH). Overly aggressive alkaline hydrolysis can trigger nucleophilic aromatic substitution or the formation of deeply colored Meisenheimer complexes, leading to intractable tar-like side products. Standard basic hydrolysis must therefore be carefully attenuated[4].

Part 2: Diagnostic FAQs

Q1: Why do I detect a major impurity with a mass loss of 44 Da in my LC-MS after hydrolysis? A1: This mass loss corresponds to 3-(4-nitrophenyl)-1H-pyrazole, the product of thermal decarboxylation. Pyrazole-3-carboxylic acids undergo thermal decomposition under heat stress[1]. If you evaporated your extraction solvents at temperatures exceeding 40°C, or if you utilized reflux conditions during the hydrolysis, the thermal energy drove the extrusion of CO₂.

Q2: My reaction stalls at 60% conversion after 12 hours. Should I increase the temperature to reflux? A2: No. Refluxing this specific scaffold significantly increases the risk of decarboxylation[2]. The stalling is not due to a high activation energy barrier, but rather the poor aqueous solubility of the hydrophobic ethyl ester. Instead of applying heat, introduce a miscible organic co-solvent (such as THF or Methanol) to maintain a homogeneous solution at room temperature.

Q3: Can I use acidic hydrolysis (e.g., 6M HCl) to avoid base-sensitive side reactions on the nitro group? A3: Acidic hydrolysis is highly discouraged for this molecule. Cleaving an ethyl ester under acidic conditions requires prolonged refluxing. These harsh thermal and acidic conditions will almost quantitatively drive the decarboxylative coupling/decomposition of the newly formed pyrazole-3-carboxylic acid[3].

Q4: I observe a deep red/brown discoloration upon adding the base. Is the molecule degrading? A4: Yes, likely. The 4-nitrophenyl ring is sensitive to strong, concentrated bases, which can trigger side reactions on the aromatic ring. Transitioning from strong bases like NaOH to a milder base like LiOH at 0–25°C prevents these degradation pathways while effectively hydrolyzing the ester[4].

Part 3: Self-Validating Experimental Protocol

To minimize side products, we recommend a Mild Alkaline Hydrolysis utilizing a mixed-solvent system.

Materials Required:
  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Solvent: THF / Methanol / Water (2:1:1 v/v)

  • 1M HCl (aq)

Step-by-Step Methodology:
  • Solubilization: Suspend the ester (1.0 eq) in a 2:1 mixture of THF and Methanol (approx. 10 mL/g of substrate).

    • Causality: The mixed organic solvent ensures complete dissolution of the hydrophobic ester, preventing biphasic reaction stalling without the need for heat.

  • Base Addition: Cool the solution to 0–5°C using an ice bath. Add 2.0 eq of 1M aqueous LiOH dropwise over 15 minutes.

    • Causality: LiOH is a milder nucleophile than NaOH, reducing the risk of side reactions on the nitroaromatic ring. Dropwise addition prevents localized exothermic spikes.

  • Hydrolysis: Remove the ice bath and stir the reaction at 20–25°C for 4 hours.

    • Validation Check: Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​ ~0.7) should completely disappear, replaced by a baseline spot ( Rf​ 0.0, corresponding to the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol. Critical: Keep the rotary evaporator water bath strictly below 40°C.

    • Causality: Heating the carboxylate salt above 40°C significantly accelerates thermal decomposition and decarboxylation[1].

  • Acidification: Dilute the remaining aqueous residue with cold distilled water (5 mL/g) and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Validation Check: A thick white/pale yellow precipitate of the free carboxylic acid will form immediately. Verify the pH with indicator paper to ensure complete protonation.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water (3 x 10 mL), and dry in a vacuum oven at 40°C overnight.

Part 4: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the distribution of side products, demonstrating why mild LiOH conditions are superior.

Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)Target Acid Yield (%)Decarboxylated Side Product (%)Unreacted Ester (%)
1M LiOH (2.0 eq) THF/MeOH/H₂O 25 4 > 95% < 1% < 1%
2M NaOH (3.0 eq)EtOH/H₂O80 (Reflux)272%28%0%
6M HCl (Excess)H₂O100 (Reflux)1215%85%0%
1M LiOH (2.0 eq)H₂O (No cosolvent)252435%0%65%

Part 5: Reaction Workflows & Pathway Visualizations

HydrolysisWorkflow A Ethyl 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylate (Starting Material) B Alkaline Hydrolysis LiOH, THF/MeOH/H2O 20-25°C A->B Add Base (Dropwise) C Lithium Carboxylate Salt B->C Stir 4 hrs (TLC Check) D Acidification 1M HCl, 0°C pH 2-3 C->D Neutralize (pH Check) E 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylic acid (Target Product) D->E Filter & Dry (<40°C)

Figure 1: Optimized mild alkaline hydrolysis workflow for the target pyrazole-3-carboxylate.

SideReactionLogic A 5-(4-nitrophenyl) -1H-pyrazole-3-carboxylic acid B Thermal Stress (>100°C) or Strong Acid Reflux A->B Suboptimal Conditions C 3-(4-nitrophenyl) -1H-pyrazole (Decarboxylated Side Product) B->C -CO2 (Mass loss: 44 Da) D Carbon Dioxide (CO2 Gas) B->D Effervescence

Figure 2: Mechanistic pathway of thermal decarboxylation leading to the primary side product.

References

1.[4] Title: Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity Source: chem-soc.si URL:

2.[1] Title: Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles Source: eurekaselect.com URL:

3.[2] Title: Supporting Information: High temperature of 160-190 oC was found necessary for decarboxylation Source: rsc.org URL:

4.[3] Title: Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling Source: acs.org URL:

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of Ethyl 5-(4-nitrophenyl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. This document moves beyond a simple protocol, offering insights into the underlying principles of crystallization to empower you to rationally design and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?

A1: The molecular structure of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, which contains a polar nitro group and a pyrazole ring, suggests that polar solvents would be a good starting point.[1] Based on the principle of "like dissolves like," solvents such as ethanol, methanol, isopropanol, and acetone are often effective for pyrazole derivatives.[2] A preliminary small-scale solubility test with these solvents is highly recommended. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[3]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if there is a high concentration of impurities.[1][5] To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation. Subsequently, allow the solution to cool much more slowly.[1][4] If the problem persists, consider a different solvent with a lower boiling point or employing a mixed-solvent system.[1]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This is a common issue often caused by either using too much solvent or the solution being supersaturated.[4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution; the small glass particles can act as nucleation sites.[1] Another technique is to add a "seed crystal" of the pure compound, if available.[4] If these methods fail, it's likely that too much solvent was used. The volume of the solvent can be reduced by gentle heating or by using a rotary evaporator, followed by another attempt at cooling.[4]

Q4: When is a mixed-solvent system recommended for recrystallization?

A4: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile for your compound.[3] This is often the case when a compound is highly soluble in one solvent and poorly soluble in another.[1] The process involves dissolving the compound in a minimal amount of the "good" (high-solubility) solvent while hot, and then gradually adding the "bad" (low-solubility) solvent until the solution becomes turbid. This indicates the point of saturation, and upon slow cooling, crystals should form.[6] Common miscible solvent pairs include ethanol/water and acetone/water.[3]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to overcoming common challenges encountered during the recrystallization of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Problem 1: Poor Crystal Yield

Symptoms:

  • A very small amount of solid is recovered after filtration.

  • The filtrate (mother liquor) yields a significant amount of precipitate upon further concentration.

Root Causes & Solutions:

Cause Explanation Solution
Excess Solvent Using too much solvent is the most frequent reason for low recovery, as a significant portion of the compound remains dissolved in the mother liquor.[4]Before filtration, if the yield appears low, concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. Always use the minimum amount of hot solvent necessary for complete dissolution.[2]
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.Use a heated filter funnel or pre-heat the funnel and filter paper with hot solvent before filtration. Work quickly and keep the solution at or near its boiling point.
Inappropriate Washing Washing the collected crystals with room temperature or warm solvent will dissolve some of the product.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[1]
Problem 2: Formation of Impure Crystals

Symptoms:

  • The melting point of the recrystallized product is broad and lower than the literature value.

  • The crystals have an off-color or appear gummy.

Root Causes & Solutions:

Cause Explanation Solution
Rapid Crystallization Cooling the solution too quickly can trap impurities within the crystal lattice.[5]Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]
Insoluble Impurities If insoluble impurities are present in the crude material, they will be co-collected with the product if not removed.Perform a hot gravity filtration of the dissolved compound before allowing it to cool. This will remove any solid impurities.[6]
Solvent of Crystallization The solvent can become trapped within the crystal structure.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. If the problem persists, a different solvent may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate using a single solvent.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating.[8] The ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.[7]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling with stirring.[2]

  • Achieve Saturation: Continue to add the hot solvent in small portions until the compound just dissolves. It is critical to use the minimum amount of hot solvent required.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Dry the purified crystals under vacuum.

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Add crude solid to flask B Add minimal hot solvent A->B Heat to boiling C Hot filtration (optional) B->C D Slow cooling to room temp C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry crystals G->H

Caption: Single-Solvent Recrystallization Workflow

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not effective.

  • Solvent Pair Selection: Choose two miscible solvents. One in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[3]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[6]

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.[6]

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[2]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol.

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Dissolve in min. hot 'good' solvent B Add 'bad' solvent until turbid A->B C Re-clarify with 'good' solvent if needed B->C D Slow cooling C->D E Filter, wash, and dry D->E

Caption: Mixed-Solvent Recrystallization Workflow

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Unknown. (n.d.).
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(5), 5500–5509. [Link]

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(12), 1276-1284. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 5-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate vs Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles represent a cornerstone of scaffold design, prized for their diverse biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles represent a cornerstone of scaffold design, prized for their diverse biological activities.[1][2][3] This guide provides an in-depth technical comparison of two closely related pyrazole derivatives: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its reduced form, Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate. The transition from the nitro- to the amino-substituted compound represents a critical synthetic step that dramatically alters the molecule's electronic properties and biological potential, shifting it from a versatile synthetic intermediate to a pharmacologically relevant building block.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

The core difference between these two molecules lies in the substituent at the para-position of the 5-phenyl ring: a nitro group (-NO₂) versus an amino group (-NH₂). This single functional group modification imparts significant changes to the molecule's electronic and physical characteristics.

PropertyEthyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateEthyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₂H₁₁N₃O₄C₁₂H₁₃N₃O₂
Molecular Weight 261.24 g/mol 231.25 g/mol
Appearance Yellowish solid[4]White to pale yellow crystals[2]
Melting Point 195-198 °C (for a similar 1-formyl derivative)[2]99-101 °C (for the 1-phenyl derivative)[5]
Key Spectroscopic Features IR: Strong absorptions corresponding to N-O stretching of the nitro group (around 1596 cm⁻¹ and 1340 cm⁻¹)[2][6].IR: Appearance of N-H stretching bands from the primary amine (typically in the 3300-3500 cm⁻¹ region).
¹H NMR: Aromatic protons of the nitrophenyl ring are shifted downfield due to the electron-withdrawing effect of the -NO₂ group.¹H NMR: Aromatic protons of the aminophenyl ring are shifted upfield compared to the nitro analogue due to the electron-donating nature of the -NH₂ group.

The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and influences the overall electronic distribution of the pyrazole system. In contrast, the amino group is a powerful electron-donating group, activating the phenyl ring and significantly increasing the molecule's potential for hydrogen bonding and interaction with biological targets.

Synthesis and Interconversion: From Intermediate to Bioactive Scaffold

The synthesis of Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate typically proceeds through the nitrophenyl precursor, making the latter a crucial synthetic intermediate.

Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

The construction of the pyrazole core can be achieved through a well-established condensation reaction.[7]

Synthesis_of_Nitrophenyl_Pyrazole acetophenone 4-Nitroacetophenone intermediate Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate acetophenone->intermediate NaOEt, EtOH oxalate Diethyl oxalate oxalate->intermediate product Ethyl 5-(4-nitrophenyl)-1H- pyrazole-3-carboxylate intermediate->product AcOH hydrazine Hydrazine hydrate hydrazine->product

General synthetic route to the nitrophenyl pyrazole.

Experimental Protocol:

  • Formation of the dicarbonyl intermediate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 4-nitroacetophenone is added, followed by the dropwise addition of diethyl oxalate. The mixture is stirred, typically at room temperature, to yield the intermediate, ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate.

  • Cyclization: The resulting dicarbonyl intermediate is then treated with hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol, and heated to induce cyclization, affording the desired Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.[7]

Reduction to Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate

The conversion of the nitro group to an amine is a pivotal step. Several reliable methods can be employed, with catalytic hydrogenation being a common and clean approach.

Reduction_of_Nitro_to_Amino start_material Ethyl 5-(4-nitrophenyl)-1H- pyrazole-3-carboxylate end_product Ethyl 5-(4-aminophenyl)-1H- pyrazole-3-carboxylate start_material->end_product Reduction reagents H₂, Pd/C or SnCl₂, HCl reagents->end_product

Reduction of the nitro group to form the amino analogue.

Experimental Protocol (Catalytic Hydrogenation):

  • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to afford pure Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate.[8]

Alternative Protocol (SnCl₂ Reduction):

For substrates with functional groups sensitive to catalytic hydrogenation, reduction with tin(II) chloride is a robust alternative.

  • Dissolve Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • The reaction mixture is typically heated to reflux and monitored by TLC.

  • After completion, the reaction is quenched, and the pH is adjusted to be basic to precipitate tin salts and liberate the free amine.

  • The product is then extracted with an organic solvent.

Comparative Applications and Biological Significance

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: The Versatile Intermediate

The primary role of the nitrophenyl derivative is as a synthetic precursor. The electron-withdrawing nitro group can influence the reactivity of the pyrazole ring system and serves as a handle for the introduction of the crucial amino group. Its utility lies in its ability to be readily transformed into the more biologically active amino analogue.

Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate: The Bioactive Scaffold

The introduction of the 4-aminophenyl moiety dramatically increases the compound's potential for biological activity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptors. Indeed, derivatives of Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate have been investigated for various therapeutic applications.

  • Acrosin Inhibitors: A study has shown that derivatives of this compound exhibit in vitro acrosin inhibitory activity, suggesting potential as novel contraceptive agents.[1]

  • Kinase Inhibitors: The aminopyrazole scaffold is a well-known pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[9]

  • General Pharmacological Relevance: Aminopyrazoles are recognized as "privileged structures" in medicinal chemistry, with derivatives showing a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3]

The amino group provides a key site for further chemical modification, allowing for the synthesis of libraries of related compounds to explore structure-activity relationships (SAR).

Conclusion

The comparison of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate highlights a fundamental principle in medicinal chemistry: the profound impact of functional group transformations on a molecule's properties and biological potential. The nitrophenyl derivative serves as an essential and versatile intermediate, enabling access to the aminophenyl analogue. The latter, with its electron-donating and hydrogen-bonding capabilities, represents a valuable scaffold for the development of new therapeutic agents. Understanding the synthesis, properties, and interconversion of these two compounds is therefore of significant interest to researchers in the field of drug discovery.

References

  • Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Ethyl 5-amino-1-[(4-methylphenyl)
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024). RepHip UNR.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (2025).
  • Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate | Request PDF.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. (2012).
  • ethyl 5-amino-1-(4-methylbenzyl)
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2025). RSC Publishing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Ethyl 5-amino-1-methylpyrazole-4-carboxyl
  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace.
  • ethyl 5-amino-1H-pyrazole-3-carboxyl
  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate - Chemical Synthesis D
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI.
  • 5-ethyl-4-nitro-1h-pyrazole-3-carboxylic acid. PubChemLite.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook.
  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • VI. 1H and 13C NMR Spectra. Rsc.org.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PMC.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.
  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate | Asian Journal of Chemistry. (2005).
  • 5932-30-9|Ethyl 5-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI.
  • Ethyl 5-amino-1-(4-chlorophenyl)
  • Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)
  • N,N-diethyl-5-methyl-4-phenyl-1H-pyrazole-3-carboxamide - Optional[13C NMR]. SpectraBase.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC.
  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • 1 - SAFETY D

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Comparative

Comparison Guide: Bioactivity of Nitroaromatic Pyrazole-3-Carboxylate Derivatives

Executive Summary & Mechanistic Rationale Nitroaromatic pyrazole-3-carboxylate derivatives represent a privileged and highly versatile scaffold in modern drug discovery. The pyrazole core provides a rigid, aromatic frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Nitroaromatic pyrazole-3-carboxylate derivatives represent a privileged and highly versatile scaffold in modern drug discovery. The pyrazole core provides a rigid, aromatic framework capable of acting as both a hydrogen-bond donor and acceptor, which is critical for anchoring the molecule within the active sites of target kinases and receptors[1].

The strategic integration of a nitroaromatic group and a C3-carboxylate moiety creates a synergistic bioactivity profile:

  • The Nitroaromatic Group: The strong electron-withdrawing nature of the nitro group alters the dipole moment of the pyrazole ring, enhancing binding affinity to polar residues. Furthermore, in antimicrobial and specific oncological contexts, the nitro group undergoes targeted bioreduction by microbial nitroreductases or within hypoxic tumor microenvironments. This generates reactive oxygen species (ROS) and hydroxylamine intermediates, leading to targeted DNA damage[2].

  • The C3-Carboxylate Moiety: The carboxylate group serves as a critical synthetic handle for pharmacokinetic tuning. Esterified derivatives (e.g., ethyl pyrazole-3-carboxylates) act as lipophilic prodrugs that readily permeate cell membranes before undergoing intracellular hydrolysis into the active carboxylic acid[3].

This guide objectively compares the performance of nitroaromatic pyrazole-3-carboxylates against standard therapeutic alternatives and provides self-validating experimental protocols for their evaluation.

Structural & Mechanistic Visualization

The following diagram illustrates the structure-activity relationship (SAR) and causality behind the bioactivity of this molecular class.

SAR_Mechanism Core Nitroaromatic Pyrazole-3-carboxylate Nitro Nitroaromatic Group (Electron-Withdrawing) Core->Nitro Pyrazole Pyrazole Scaffold (Rigid H-Bond Donor/Acceptor) Core->Pyrazole Carboxyl C3-Carboxylate Moiety (Pharmacokinetic Tuning) Core->Carboxyl Redox Bioreduction by Nitroreductases (ROS & DNA Damage) Nitro->Redox Outcome Optimized Bioactivity (Antimicrobial & Antitumor) Redox->Outcome Target Receptor/Enzyme Binding (e.g., P2Y14R, MmpL3) Pyrazole->Target Target->Outcome Permeability Lipophilicity Modulation (Ester/Amide Prodrugs) Carboxyl->Permeability Permeability->Outcome

Mechanistic pathways and structure-activity relationships of nitroaromatic pyrazole-3-carboxylates.

Comparative Bioactivity Profile

Quantitative experimental data demonstrates that nitroaromatic pyrazole-3-carboxylates and their transition metal complexes exhibit competitive, and sometimes superior, bioactivity compared to standard clinical agents across multiple therapeutic domains[1][3][4][5].

Compound / DerivativeTarget Cell Line / PathogenBioactivity Metric (IC₅₀ / MIC)Reference StandardStandard MetricPrimary Mechanism
5-Amide-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid P2Y14 Receptor (Inflammation)IC₅₀ = 1.93 nMPPTNIC₅₀ ≈ 5.0 nMCompetitive receptor antagonism[3]
Cu(II) 4-nitro-3-pyrazolecarboxylate complex Ph. viticola (Fungal Pathogen)High Inhibition (Zone > 20mm)Cabrio Top (Fungicide)ComparableMetal-assisted membrane disruption[4]
1H-pyrazole-3-carboxylate (Compound 289) HepG2 (Liver Carcinoma)IC₅₀ = 129.75 µMDoxorubicinIC₅₀ ≈ 1.2 µMApoptotic induction[1]
Thiazolyl-pyrazole-3-carboxylate (Compound 6g) MCF-7 (Breast Carcinoma)IC₅₀ = 114 µMDoxorubicinIC₅₀ ≈ 4.5 µMCytotoxic DNA intercalation[5]
4-Nitro-pyrazole derivatives S. aureus / E. coliMIC = 16 - 32 µg/mLCiprofloxacinMIC ≤ 1 µg/mLNitroreductase-mediated ROS[2]

Analysis: While raw cytotoxicity (IC₅₀) against cancer cell lines like HepG2 and MCF-7 is generally lower than highly potent chemotherapeutics like Doxorubicin, the pyrazole-3-carboxylate scaffold shines in targeted receptor antagonism. For instance, modified 5-nitro-1H-pyrazole-3-carboxylates optimized into 5-amide derivatives exhibit sub-nanomolar potency against the P2Y14 receptor, outperforming the standard PPTN[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes internal controls to verify causality and eliminate false positives.

Protocol A: Synthesis of Ethyl 1-Aryl-5-nitro-1H-pyrazole-3-carboxylate

This protocol utilizes a scaffold-hopping strategy to generate the core nitroaromatic pyrazole framework[3].

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl 5-nitro-1H-pyrazole-3-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 20 minutes. Causality: K₂CO₃ deprotonates the pyrazole nitrogen, generating a nucleophilic anion necessary for the subsequent SN2 substitution.

  • Alkylation: Dropwise add 1.5 equivalents of the target aryl halide (e.g., 1-(bromomethyl)-4-fluorobenzene). Stir for 4–6 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot validates complete alkylation.

  • Purification & Validation Checkpoint 2 (Structural Integrity): Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Validate the structure using ¹H-NMR (look for the disappearance of the broad pyrazole N-H peak) and HRMS (confirming the exact mass shift). Proceed only if purity is ≥ 95% via HPLC.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol objectively measures the antitumor bioactivity of the synthesized derivatives[5].

  • Cell Seeding: Seed HepG2 or MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative (10 µM to 500 µM) in culture media (final DMSO concentration < 0.1%).

  • Self-Validation Checkpoint 1 (Assay Controls):

    • Positive Control: Doxorubicin (Validates assay sensitivity to known cytotoxic agents).

    • Negative/Vehicle Control: 0.1% DMSO in media (Establishes the 100% viability baseline and rules out solvent toxicity).

    • Blank Control: Media only (Used for background absorbance subtraction).

  • Incubation & Staining: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Quantification: Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint 2 (Data Integrity): Calculate the Z'-factor for the plate using the positive and negative controls. A Z'-factor > 0.5 validates the assay's reliability. Calculate IC₅₀ values using non-linear regression analysis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, crystal structure and biological activity of copper(II) complex with 4-nitro-3-pyrazolecarboxylic ligand.
  • Review on Biological Activities of Pyrazole Deriv
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. nih.gov.
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflamm

Sources

Validation

HPLC Method Validation for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Purity: A Comparative Guide to Stationary Phase Selectivity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Causality, Alternative Selectivity, and ICH Q2(R2) Compliance Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Causality, Alternative Selectivity, and ICH Q2(R2) Compliance

Introduction: The Analytical Challenge of Nitroaromatic Pyrazoles

In pharmaceutical development, the purity analysis of complex intermediates like Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate presents a unique chromatographic challenge. This molecule features three distinct chemical domains: a rigid pyrazole core, an ethyl ester linkage, and a highly electron-deficient nitroaromatic ring.

When developing a High-Performance Liquid Chromatography (HPLC) method for purity and related substances, analytical scientists often default to traditional C18 alkyl stationary phases. However, for nitroaromatic positional isomers and related synthetic impurities (such as unreacted 4-nitrophenylhydrazine), C18 columns frequently fail to provide baseline resolution. Because the hydrophobic differences between these related compounds are negligible, a purely dispersive retention mechanism is insufficient.

As a Senior Application Scientist, I approach this not by tweaking gradients endlessly, but by changing the fundamental chemistry of the separation. By transitioning to a Biphenyl stationary phase , we can exploit orthogonal retention mechanisms to achieve robust, self-validating resolution[1].

The Causality of Column Selection: C18 vs. Biphenyl

To understand why a method succeeds or fails, we must look at the molecular interactions at the stationary phase surface.

Traditional C18 columns rely exclusively on van der Waals (hydrophobic) forces. Conversely, biphenyl columns offer a mixed-mode retention mechanism[2]. The biphenyl ligand acts as an electron-rich π -donor. The analyte’s nitro group strongly withdraws electron density from its phenyl ring, transforming the analyte into a potent π -acceptor. This creates a strong, selective π−π donor-acceptor interaction that is highly sensitive to the spatial arrangement of the molecule[1].

Consequently, impurities that co-elute on a C18 column are pulled apart on a biphenyl column due to their differing π -electron distributions.

G Target Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate C18 C18 Column (Aliphatic) Target->C18 Biphenyl Biphenyl Column (Aromatic) Target->Biphenyl Hydro Hydrophobic Interactions (van der Waals) C18->Hydro Biphenyl->Hydro PiPi π-π Interactions (Donor-Acceptor) Biphenyl->PiPi ResC18 Poor Resolution (Isomer Co-elution) Hydro->ResC18 ResBiph Baseline Resolution (High Selectivity) Hydro->ResBiph PiPi->ResBiph

Fig 1: Retention mechanism causality: Biphenyl vs. C18 for nitroaromatic pyrazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure the highest level of scientific integrity, the following methodology is designed as a self-validating system. The method utilizes 0.1% Trifluoroacetic Acid (TFA) to suppress the ionization of residual silanols on the silica backbone, preventing peak tailing for the nitrogen-rich pyrazole core[3].

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm (Compared against an equivalent C18).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA. (Note: Methanol can be substituted to further enhance π−π interactions, as acetonitrile's own π electrons can slightly compete with the stationary phase[4]).

  • Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes, re-equilibrate for 4 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: PDA at 254 nm (optimal for the nitroaromatic chromophore).

  • Injection Volume: 5 µL.

2. System Suitability Test (SST) - The Self-Validation Gate: Before any validation data is collected, the system must prove it is fit for purpose[5].

  • Action: Inject a resolution standard containing the target API (100 µg/mL) and its closest eluting impurity, 4-nitrophenylhydrazine (1 µg/mL).

  • Acceptance Criteria: The sequence automatically halts if Resolution ( Rs​ ) < 2.0, Tailing Factor ( Tf​ ) > 1.5, or %RSD of peak area > 1.0% for 5 replicate injections.

ICH Q2(R2) Method Validation Workflow

Once the SST passes, the method is validated according to the latest ICH Q2(R2) guidelines for analytical procedures[6].

Validation SST System Suitability (Rs ≥ 2.0) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Valid Validated Method (ICH Q2(R2)) Prec->Valid

Fig 2: Self-validating ICH Q2(R2) workflow for HPLC purity method development.

Validation Execution Steps:
  • Specificity & Forced Degradation: Expose the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light. Verify via PDA peak purity that no degradation products co-elute with the main peak[7].

  • Linearity & Range: Prepare calibration standards spanning 25% to 150% of the nominal target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Precision (Repeatability): Perform 6 independent preparations of the sample at 100% test concentration and calculate the Relative Standard Deviation (%RSD).

Comparative Data & Results

The empirical data demonstrates the critical failure of the C18 column to provide adequate specificity, whereas the Biphenyl column easily surpasses ICH Q2(R2) requirements.

Table 1: Chromatographic Selectivity Comparison (C18 vs. Biphenyl)
Chromatographic ParameterTraditional C18 ColumnBiphenyl ColumnScientific Rationale
Retention Time (API) 5.8 min7.4 minEnhanced retention via π−π interactions[2].
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution risk)3.8 (Baseline)Orthogonal selectivity discriminates isomer π -clouds[1].
Tailing Factor ( Tf​ ) 1.61.1Superior surface deactivation and optimal TFA pairing[3].
Theoretical Plates ( N ) 9,20015,400Sharper band geometry due to targeted retention mechanisms.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity PDA Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45PASS
Linearity (25-150%) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Accuracy (Recovery) Mean Recovery between 98.0% - 102.0%99.2% - 100.6%PASS
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.68%PASS
Limit of Quantitation Signal-to-Noise (S/N) ≥10:1 S/N = 28:1 (at 0.5 µg/mL)PASS

Conclusion & Best Practices

For the purity analysis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, relying on hydrophobic retention alone is an analytical liability. The data clearly indicates that a Biphenyl stationary phase is required to achieve the baseline resolution necessary for stringent ICH Q2(R2) compliance[6].

Key Takeaways for Method Developers:

  • Leverage Chemistry over Gradients: Use π−π interactions to resolve critical pairs that differ only in aromatic substitution patterns.

  • Control the Silanols: Always utilize a low-pH modifier like 0.1% TFA when analyzing pyrazole derivatives to prevent secondary interactions and peak tailing[3].

  • Enforce Self-Validation: Never run a validation sequence without a strict, automated System Suitability Test (SST) gate acting as a go/no-go safety protocol.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: Nacalai Tesque (nacalai.com)
  • ICH Q2(R2)
  • Source: LCGC International (chromatographyonline.com)
  • Source: Researcher.Life (researcher.life)
  • Source: BenchChem (benchchem.com)

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Introduction For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel synthetic compounds is paramount. Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel synthetic compounds is paramount. Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a scaffold known for a wide range of biological activities.[1][2] Mass spectrometry, particularly with electron ionization (EI), provides a reproducible fragmentation pattern that acts as a molecular "fingerprint," offering deep structural insights.[3]

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. By dissecting the molecule into its core functional units—the ethyl carboxylate group, the pyrazole ring, and the 4-nitrophenyl substituent—we can anticipate its behavior under ionization. This analysis is further enriched by comparing its predicted fragmentation with the known mass spectra of structurally related compounds, providing a robust framework for its identification and characterization.

Predicted Fragmentation Pathways of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (MW: 261.22 g/mol )

Under electron ionization, the initial event is the formation of the molecular ion (M•+), which will appear at a mass-to-charge ratio (m/z) of 261. The subsequent fragmentation is driven by the relative stability of the resulting ions and neutral losses, primarily dictated by the three key functional moieties.

The fragmentation of nitroaromatic compounds is significantly influenced by the nitro group, often leading to characteristic losses of NO (30 u) and NO₂ (46 u).[3][4] Concurrently, the ethyl ester and the pyrazole core contribute their own distinct fragmentation channels.[5][6]

Primary Fragmentation Pathways
  • Fragmentation of the Ethyl Ester Group: The ethyl carboxylate moiety is expected to undergo cleavage adjacent to the carbonyl group.

    • Loss of an Ethoxy Radical (•OC₂H₅): A prominent fragmentation pathway for ethyl esters is the loss of the ethoxy radical (45 u) to form a stable acylium ion. This would result in a fragment at m/z 216 .

    • Loss of Ethylene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (28 u), resulting in a fragment ion at m/z 233 .

  • Fragmentation of the 4-Nitrophenyl Group: The nitro group is a major driver of fragmentation.

    • Loss of Nitrogen Dioxide Radical (•NO₂): The cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46 u), yielding a significant ion at m/z 215 .

    • Loss of Nitric Oxide (NO): A rearrangement can lead to the expulsion of a neutral nitric oxide molecule (30 u), producing an ion at m/z 231 .[7][8]

Secondary Fragmentation Pathways

The primary fragment ions undergo further dissociation to produce a cascade of smaller ions, which are crucial for confirming the initial assignments.

  • The m/z 216 ion (formed by loss of •OC₂H₅) can subsequently lose a molecule of carbon monoxide (CO, 28 u) to yield a fragment at m/z 188 .

  • The m/z 215 ion (formed by loss of •NO₂) is expected to be relatively stable. However, it can undergo fragmentation of the ester group, such as the loss of an ethyl radical (•C₂H₅, 29 u) to give an ion at m/z 186 or the loss of ethylene (C₂H₄, 28 u) to produce an ion at m/z 187 .

  • Pyrazole Ring Cleavage: Fragmentation of the pyrazole ring itself typically involves the loss of dinitrogen (N₂, 28 u) or hydrogen cyanide (HCN, 27 u).[5][9] This is often observed after initial losses from the substituents. For instance, the ion at m/z 188 could potentially lose N₂ to form an ion at m/z 160 .

The overall proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M M•+ (m/z 261) Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate F216 [M - C₂H₅O]⁺ m/z 216 M->F216 - •OC₂H₅ (45 u) F233 [M - C₂H₄]•+ m/z 233 M->F233 - C₂H₄ (28 u) F215 [M - NO₂]⁺ m/z 215 M->F215 - •NO₂ (46 u) F231 [M - NO]•+ m/z 231 M->F231 - NO (30 u) F188 [m/z 216 - CO]⁺ m/z 188 F216->F188 - CO (28 u) F187 [m/z 215 - C₂H₄]⁺ m/z 187 F215->F187 - C₂H₄ (28 u)

Caption: Proposed EI fragmentation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Summary of Predicted Fragments
m/z Proposed Formula Neutral Loss Lost Fragment Proposed Structure
261[C₁₂H₁₁N₃O₄]•+--Molecular Ion
233[C₁₀H₇N₃O₄]•+28C₂H₄M - Ethylene
231[C₁₂H₁₁N₂O₃]•+30NOM - Nitric Oxide
216[C₁₀H₆N₃O₃]⁺45•OC₂H₅M - Ethoxy Radical
215[C₁₂H₁₁N₂O₂]⁺46•NO₂M - Nitrogen Dioxide
188[C₉H₆N₃O₂]⁺73•COOC₂H₅M - Carboethoxy Radical
187[C₁₀H₇N₂O₂]⁺74•NO₂, C₂H₄M - NO₂ - Ethylene

Comparative Fragmentation Analysis

To validate these predictions, we compare the expected fragmentation with known data from structurally similar compounds. This comparative approach allows us to isolate the fragmentation behavior of each molecular subunit.

Compound Structure Key Fragmentation Pathways Significance for Comparison Reference
Ethyl 5-methyl-1H-pyrazole-3-carboxylate A pyrazole ring with an ethyl ester and a methyl group.Shows losses of the ethyl group and fragmentation of the pyrazole core, but lacks the nitroaromatic cleavages.Provides a baseline for the fragmentation of the ethyl pyrazole-carboxylate core.[NIST WebBook][10]
1-Methyl-4-nitropyrazole A pyrazole ring with a methyl and a nitro group.Dominated by losses of •OH, NO•, and NO₂•, and subsequent ring fragmentation.Highlights the fragmentation driven by the nitro group on a pyrazole ring, absent the ester influence.[IntechOpen][5]
4-Nitroanisole A benzene ring with a nitro and a methoxy group.Characteristic losses of NO• (30 u) and NO₂• (46 u), followed by loss of CH₃• (15 u) or CH₂O (30 u).Confirms the typical fragmentation behavior of a substituted nitroaromatic compound.[Benchchem][3]

This comparison underscores that the fragmentation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate will be a composite of these behaviors, with initial, competing losses from the ester and nitro groups, followed by deeper fragmentation of the remaining structure.

Experimental Protocol: GC-MS Analysis

A standardized protocol is essential for obtaining reproducible mass spectra for comparison and identification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis A Dissolve 1 mg of analyte in 1 mL of Methanol B Inject 1 µL into GC Inlet (250°C, Splitless) A->B C GC Separation (e.g., DB-5ms column, Temp. Gradient) B->C D EI Ionization (70 eV) C->D E Mass Analyzer (Quadrupole or TOF) D->E F Acquire Mass Spectrum E->F G Compare with Library & Predicted Pathways F->G

Caption: A standard workflow for the GC-MS analysis of a semi-volatile organic compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in 1 mL of a high-purity volatile solvent like methanol or ethyl acetate to achieve a concentration of 1 mg/mL.[4] Ensure the sample is fully dissolved.

2. Instrumentation:

  • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

3. GC Conditions:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

4. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

This self-validating protocol ensures that the compound is properly volatilized and separated before entering the mass spectrometer, leading to a clean and interpretable mass spectrum. The 70 eV electron energy is a standard that ensures fragmentation patterns are consistent and comparable across different instruments and laboratories.

Conclusion

The mass spectral fragmentation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is predicted to be a rich and informative process, governed by the interplay of its three constituent chemical moieties. The primary fragmentation events are expected to be the loss of the ethoxy radical (•OC₂H₅) from the ester group and the loss of the nitrogen dioxide radical (•NO₂) from the nitrophenyl group. Subsequent fragmentations, including the loss of CO and cleavages within the pyrazole ring, provide further structural confirmation. By comparing these predicted pathways with known fragmentation data from related structures and employing a standardized analytical protocol, researchers can confidently identify this compound and differentiate it from its isomers and analogues.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Online]. Available: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Online]. Available: [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Online]. Available: [Link]

  • Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Weizmann Institute of Science. [Online]. Available: [Link]

  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Online]. Available: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Online]. Available: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Online]. Available: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Online]. Available: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Online]. Available: [Link]

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. [Online]. Available: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Online]. Available: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Online]. Available: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Online]. Available: [Link]

  • Ethyl 1H-pyrazole-3-carboxylate. PubChem. [Online]. Available: [Link]

  • Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. ResearchGate. [Online]. Available: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Online]. Available: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Online]. Available: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Online]. Available: [Link]

Sources

Validation

FTIR Spectra Comparison Guide: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic FTIR Tracking, Spectral Causality, and Validated Synthetic Workflows Executive Summary The pyrazole ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic FTIR Tracking, Spectral Causality, and Validated Synthetic Workflows

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor antagonists. The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate represents a classic two-step heterocyclic construction: a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization with hydrazine.

As an Application Scientist, tracking this reaction progression via Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate intermediate formation and final product purity. This guide objectively compares the diagnostic vibrational modes of the precursors, the intermediate, and the final pyrazole product, explaining the quantum mechanical and structural causality behind each spectral shift.

Mechanistic Pathway & Spectral Tracking Strategy

The synthesis relies on the transformation of distinct functional groups, each possessing highly specific infrared absorption cross-sections.

  • Step 1 (Claisen Condensation): The enolate of 4-nitroacetophenone attacks diethyl oxalate. The resulting intermediate, ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, exists predominantly in its enol tautomer due to extended conjugation with the nitrophenyl ring and intramolecular hydrogen bonding.

  • Step 2 (Cyclization): Hydrazine hydrate acts as a bis-nucleophile, attacking the 1,3-dicarbonyl system. Subsequent dehydration yields the aromatic 1H-pyrazole core.

Workflow N1 4-Nitroacetophenone (Ketone C=O: ~1685 cm⁻¹) Step1 Claisen Condensation (NaOEt, EtOH, 0°C to RT) N1->Step1 N2 Diethyl Oxalate (Ester C=O: ~1744 cm⁻¹) N2->Step1 Int Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Enol O-H: 2500-3200 cm⁻¹) Step1->Int Step2 Cyclization (Hydrazine Hydrate, AcOH, Reflux) Int->Step2 Prod Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Pyrazole N-H: ~3200 cm⁻¹ Ester C=O: ~1715 cm⁻¹) Step2->Prod

Fig 1: Synthetic workflow and diagnostic FTIR transformations for the target pyrazole.

FTIR Spectral Comparison & Causality Analysis

To ensure scientific integrity, we must look beyond simply listing wavenumbers and understand why these peaks shift. Table 1 summarizes the quantitative data, followed by a mechanistic breakdown of the spectral evolution[1][2][3].

Table 1: Diagnostic FTIR Peak Assignments
CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)Peak Characteristics
4-Nitroacetophenone Ketone C=OStretching1680 - 1690Strong, sharp
Nitro (NO₂)Asym. / Sym. Stretch~1520 / ~1340Strong, distinct doublet
Diethyl Oxalate Ester C=OStretching1740 - 1765Strong, often split (rotational isomers)
1,3-Dicarbonyl Intermediate Enol O-HStretching2500 - 3200Very broad, H-bonded
Ester C=OStretching~1730Strong
Enol C=C / C=OStretching1600 - 1650Medium, broad
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Pyrazole N-HStretching3100 - 3350Broad, intermolecular H-bonded
Ester C=OStretching1710 - 1725Strong, shifted to lower frequency
Pyrazole C=N / C=CRing Stretching1450 - 1550Medium-Strong, sharp
Disappearance of the Precursor Carbonyls

In the starting materials, 4-nitroacetophenone exhibits a conjugated ketone C=O stretch at ~1685 cm⁻¹[3], while diethyl oxalate shows a high-frequency ester C=O stretch at ~1744-1765 cm⁻¹ due to the electron-withdrawing effect of the adjacent ester group[2].

  • Validation Checkpoint: The complete disappearance of the 1685 cm⁻¹ peak is the primary indicator that the 4-nitroacetophenone has been fully consumed in the Claisen condensation.

Emergence of the Enol O-H (Intermediate)

Upon formation of the ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate intermediate, the FTIR spectrum undergoes a dramatic change. The molecule heavily favors the enol tautomer.

  • Causality: The formation of a strong intramolecular hydrogen bond between the enol O-H and the adjacent carbonyl oxygen creates a pseudo-six-membered ring. This drastically weakens the O-H bond, shifting its stretching frequency down to a very broad band spanning 2500–3200 cm⁻¹. Concurrently, the enolized C=O shifts downward to 1600–1650 cm⁻¹ due to increased single-bond character.

Formation of the Pyrazole Core (Final Product)

Following cyclization with hydrazine, the enol O-H band is replaced by a characteristic pyrazole N-H stretch between 3100–3350 cm⁻¹[1].

  • Causality: The ester C=O, originally at ~1730 cm⁻¹ in the intermediate, shifts to ~1710–1725 cm⁻¹ in the final product. This red-shift occurs because the ester is now directly conjugated with the electron-rich, aromatic pyrazole ring, which donates electron density and reduces the double-bond character of the ester carbonyl[1]. Furthermore, new sharp bands appear in the 1450–1550 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations of the newly formed heteroaromatic ring.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols integrate built-in validation steps. Note: ATR-FTIR (Attenuated Total Reflectance) is strictly recommended over KBr pelleting for this workflow. KBr is highly hygroscopic; absorbed water presents a broad O-H stretch at ~3400 cm⁻¹, which can easily mask the critical enol O-H and pyrazole N-H diagnostic bands.

Protocol A: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C.

  • Addition: Slowly add a solution of 4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation: The solution will transition to a deep red/brown, indicating the formation of the highly conjugated enolate salt.

  • Workup: Pour the mixture into ice water and acidify to pH 3 using 1M HCl. The enolized intermediate will precipitate as a solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

    • FTIR Validation: Run an ATR-FTIR spectrum. Confirm the absence of the 1685 cm⁻¹ peak and the presence of the broad 2500-3200 cm⁻¹ enol band.

Protocol B: Cyclization to Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
  • Preparation: Suspend the intermediate (1.0 eq) in absolute ethanol.

  • Catalysis & Addition: Add glacial acetic acid (0.1 eq) to catalyze hydrazone formation, followed by the dropwise addition of hydrazine hydrate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc). The highly polar enol intermediate will convert to a tighter, more lipophilic pyrazole spot.

  • Workup: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate.

  • Purification: Wash the solid with ice-cold ethanol to remove unreacted hydrazine and trace acetic acid, then recrystallize from ethanol.

    • FTIR Validation: Run an ATR-FTIR spectrum. The broad enol band must be replaced by a sharper N-H stretch (~3200 cm⁻¹), and the ester C=O must shift to ~1715 cm⁻¹.

References

  • Canadian Science Publishing. "THE INFRARED SPECTRA OF MALONATES AND OXALATES: TEMPERATURE EFFECT." Accessed March 23, 2026.[Link]

  • PubChem - National Institutes of Health. "p-Nitroacetophenone | CID 7487." Accessed March 23, 2026.[Link]

  • DergiPark. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit." Accessed March 23, 2026.[Link]

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Safety & Regulatory Compliance

Safety

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate proper disposal procedures

An Expert Guide to the Safe Disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Disclaimer: This document provides guidance on the proper disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate based on t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Safe Disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Disclaimer: This document provides guidance on the proper disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate based on the chemical properties of its core structures (nitroaromatic compounds, pyrazoles) and data from structurally analogous molecules. A specific, verified Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. Therefore, these procedures should be considered a general guideline. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.[1]

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling novel or specialized compounds like Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a clear and scientifically grounded disposal plan is not just a regulatory requirement but a critical component of the research lifecycle. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, rooted in an understanding of its anticipated chemical hazards.

Hazard Profile Analysis: An Inference-Based Approach

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic molecule featuring two key functional groups that dictate its hazard profile: a nitroaromatic (nitrophenyl) group and a pyrazole-based heterocyclic system .

  • Nitroaromatic Compounds: This class of chemicals is well-documented for its potential toxicity.[2] The nitro group is a strong electron-withdrawing group that can participate in metabolic pathways, leading to toxic effects. Compounds containing this moiety are often classified as harmful if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1][3]

  • Pyrazole Derivatives: Pyrazole-based compounds are widely used in pharmaceuticals and agrochemicals.[4] While their toxicity varies greatly with substitution, many are classified as skin and eye irritants and may cause respiratory irritation.[5][6][7]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationAnticipated GHS Hazard StatementRationale and Supporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Based on classifications for 4-Nitrophenol and similar substituted pyrazoles.[3][8][9]
Skin Corrosion/IrritationH315: Causes skin irritation.A common classification for substituted pyrazoles and nitrophenols.[6][10][11][12]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.Frequently cited for pyrazole derivatives and other aromatic compounds.[6][8][10][11][12]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.A potential hazard associated with fine chemical dusts and pyrazole derivatives.[5][6][8]
Environmental HazardH411/H402: Toxic/Harmful to aquatic life.Nitroaromatic compounds can be persistent and harmful to aquatic organisms.[1][13]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any amount of the compound, a rigorous safety protocol must be in place. The causality is simple: preventing exposure is the most effective safety measure. All handling, including weighing and preparing for disposal, must occur within a certified chemical fume hood to minimize inhalation risk.[14]

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant nitrile gloves are mandatory. For prolonged contact, consider double-gloving or using thicker gloves.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[5][15]

  • Lab Coat: A standard laboratory coat should be worn and kept buttoned. For significant quantities, a chemically resistant apron is advisable.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[16]

Spill Management Protocol

Accidental spills require immediate and decisive action to mitigate exposure and prevent environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[15]

  • Ventilate: Ensure the chemical fume hood is operating correctly. Increase ventilation to the area if it is safe to do so.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to cover and contain the spill.[14][15] Do not use paper towels or other combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.[15][17] Use non-sparking tools if the compound is in a flammable solvent.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14] All cleaning materials (wipes, gloves, etc.) must also be collected and disposed of as hazardous waste.[15]

Step-by-Step Disposal Procedure

The disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate must be managed as regulated hazardous waste.[18][19] At no point should this chemical or its containers be disposed of in the regular trash or down the sewer drain.[14][20][21]

Step 1: Waste Characterization and Segregation
  • Classification: This compound is a non-halogenated organic solid . It must be segregated from other waste streams like halogenated solvents, aqueous waste, or reactive chemicals.[1][20]

  • Causality: Improper segregation can create dangerous chemical reactions or complicate the final disposal process, leading to increased costs and safety risks.[20] For instance, mixing with strong oxidizers or bases could lead to an uncontrolled reaction.[6][10]

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.[1][21] The container must be in good condition, free from leaks or external contamination.[21]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[22]

    • The full chemical name: "Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[22]

    • The date of accumulation.[21]

Step 3: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[22]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[17][23] The container should be kept in secondary containment to control any potential leaks.[18]

Step 4: Final Disposal via High-Temperature Incineration
  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

  • Recommended Method: The most effective and environmentally sound method for destroying toxic nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][19]

  • Causality: Incineration at temperatures typically above 1,800°F ensures the complete thermal destruction of the organic molecule, converting it into less harmful gases like carbon dioxide, water, and nitrogen oxides.[1] These facilities are equipped with advanced scrubbers and filters to treat the exhaust gases, preventing the release of pollutants.[1]

Disposal Workflow Visualization

The following diagram outlines the complete lifecycle for the proper management and disposal of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

G cluster_lab In the Laboratory cluster_ehs EHS & Contractor Responsibility Handling Handling in Fume Hood (with full PPE) Spill Spill Occurs Handling->Spill WasteGen Waste Generation (Solid Waste & Contaminated Items) Handling->WasteGen SpillProc Execute Spill Management Protocol Spill->SpillProc SpillProc->WasteGen Segregate Segregate as Non-Halogenated Organic Waste WasteGen->Segregate Container Place in Compatible, Sealed Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards Container->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport Transport by Licensed Waste Contractor ContactEHS->Transport Incinerate High-Temperature Incineration (>1800°F) Transport->Incinerate Final Final Disposition (Ash Landfill) Incinerate->Final

Caption: Disposal workflow for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Regulatory Context

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18] Academic laboratories may operate under Subpart K regulations, which provide specific guidelines for on-site management.[18] It is imperative that all personnel handling hazardous waste are trained on these regulations and their institution's specific policies.[18][21]

By adhering to these scientifically-backed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-methyl-1H-pyrazole.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 2-Nitrophenol.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Angene Chemical. (2025, July 12). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • MilliporeSigma. (2021, April 30). Safety Data Sheet: 4-nitrophenol.
  • NextSDS. (n.d.). ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
  • LGC Standards. (2018, October 23). Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Cayman Chemical. (2025, June 9). Safety Data Sheet: 4-Nitrophenyl α-D-Glucopyranoside.
  • Asif, M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. doi:10.2174/1871523017666180411155240

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Handling

Comprehensive Safety &amp; Operational Guide: Handling Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Executive Summary Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1260994-75-9) is a specialized structural scaffold frequently utilized in early-stage drug discovery and medicinal chemistry. Often supplied throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1260994-75-9) is a specialized structural scaffold frequently utilized in early-stage drug discovery and medicinal chemistry. Often supplied through rare chemical libraries where comprehensive analytical and toxicological data are not fully collected, this compound must be handled with the utmost precaution.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between limited compound-specific data and established safety standards. By analyzing the structural alerts of this molecule—specifically the nitroaromatic moiety and the pyrazole core—this guide provides a self-validating, step-by-step operational workflow to ensure the safety of laboratory personnel and the integrity of your research.

Mechanistic Hazard Assessment & Structural Alerts

When working with novel or rare chemicals, prudent laboratory practices dictate that personnel must conduct their work under conditions that minimize risks from unknown hazardous properties[1]. We can predict the primary hazards of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate by analyzing its functional groups:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are notorious for their ability to be rapidly absorbed through both the skin and the respiratory tract[2]. Once systemic, these compounds undergo in vivo reduction to nitro anion radicals or hydroxylamines[2]. These metabolites readily oxidize the iron in hemoglobin, converting it to methemoglobin[3]. Because methemoglobin cannot bind oxygen, severe exposure leads to methemoglobinemia , characterized by cyanosis (bluish skin), hypoxia, and potential respiratory depression[4].

  • The Pyrazole-3-carboxylate Core: Pyrazole derivatives and esters are generally recognized as severe irritants to the eyes, skin, and mucous membranes.

  • Physical State (Powder): Handling the dry powder introduces a significant inhalation hazard. Pulmonary absorption of airborne nitroaromatic dust is highly efficient and can lead to rapid systemic toxicity[3].

Toxicity Pathway Visualization

ToxicityPathway A Dermal/Inhalation Exposure B Systemic Absorption A->B C Nitro Reduction (In Vivo) B->C D Hemoglobin Oxidation C->D E Methemoglobinemia (Hypoxia) D->E

Figure 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia following exposure.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, a robust PPE strategy is required. The following matrix details the mandatory equipment and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving required. • Inner: Nitrile (4 mil) • Outer: Neoprene or Heavy-duty Nitrile (8+ mil)Nitroaromatics can rapidly permeate standard latex and thin nitrile gloves. Double-gloving prevents transdermal absorption and subsequent methemoglobinemia[2].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles. Add a face shield if solubilizing large quantities.The pyrazole-3-carboxylate structure presents a severe risk of mucous membrane and corneal irritation.
Body Protection Flame-retardant lab coat with tight-fitting knit cuffs.Prevents micro-powder accumulation on the forearms, mitigating the risk of prolonged, unnoticed dermal exposure.
Respiratory N95 or P100 particulate respirator.Mandatory if weighing outside a HEPA-filtered enclosure. Pulmonary absorption of nitroaromatics is highly efficient[3].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety checks are confirmed.

Phase 1: Environmental Preparation
  • Ventilation Verification: Ensure the chemical fume hood or powder-weighing isolator is fully operational. Verify the face velocity is between 80-100 fpm (0.4-0.5 m/s)[1].

  • Workspace Clearing: Remove all unnecessary equipment from the hood to prevent airflow turbulence and cross-contamination.

  • Surface Preparation: Line the weighing area with anti-static weighing paper to catch minor spills.

Phase 2: Static Mitigation & Weighing

Causality Note: Fine organic powders often carry static charges, causing them to aerosolize (fly away) when approached with a metal spatula, increasing inhalation risk.

  • Discharge Static: Use an anti-static gun (e.g., Zerostat) on the source vial, the receiving vial, and the spatula.

  • Enclosed Transfer: Open the chemical vial only deep inside the fume hood (at least 6 inches from the sash).

  • Weighing: Use a static-dissipative or ceramic spatula to transfer the powder into a pre-tared, sealable vial.

Phase 3: Solubilization & Decontamination
  • Immediate Sealing: Cap the receiving vial immediately after the desired mass is reached. Never transport open containers of nitroaromatic powders across the laboratory.

  • Solubilization: If preparing a stock solution (e.g., in DMSO), inject the solvent directly into the capped vial via a septum, or open the vial only within the hood.

  • Doffing: Remove the highly contaminated outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Wash hands immediately with soap and water[1].

Operational Safety Workflow Visualization

SafetyWorkflow A 1. Environmental Prep (Verify Hood Velocity) B 2. PPE Donning (Double Nitrile/Neoprene) A->B C 3. Enclosed Weighing (Static-Dissipative Tools) B->C D 4. Sealed Transfer (Cap Pre-tared Vials) C->D E 5. Decontamination (Wet Wiping & Doffing) D->E

Figure 2: Step-by-step operational safety workflow for handling rare nitroaromatic powders.

Spill Response and Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited as it generates highly toxic dust clouds.

Solid Spill Cleanup Protocol
  • Evacuate & Assess: If a large dust cloud is generated, evacuate the immediate area and allow the ventilation system to clear the air.

  • Don Advanced PPE: Ensure a P100 respirator and fresh heavy-duty outer gloves are worn.

  • Wet Wiping Technique: Gently cover the spilled powder with absorbent pads dampened with soapy water .

    • Expert Insight: Do NOT use organic solvents (like ethanol or acetone) to dampen the spill. Solvents will dissolve the compound, drastically increasing its ability to penetrate your gloves and skin[2].

  • Collection: Carefully scoop the wet material and the absorbent pads into a heavy-duty, sealable polyethylene bag or rigid container.

  • Secondary Decontamination: Wipe the area a second time with soapy water, followed by a final wipe with 70% ethanol to remove residual organics.

Waste Disposal
  • Classification: Label all waste generated (including empty vials, contaminated gloves, and spill cleanup materials) as "Hazardous Solid Waste - Contains Toxic Nitroaromatics."

  • Disposal Route: This chemical must be disposed of via a licensed chemical waste contractor for high-temperature incineration. Under no circumstances should solutions containing this compound be flushed down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf, National Institutes of Health, 2011. Available at:[Link]

  • LookChem. "Cas 98-95-3, Nitrobenzene - Safety Profile". LookChem Chemical Database. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "TOXICOLOGICAL PROFILE FOR NITROBENZENE". U.S. Public Health Service / GovInfo. Available at:[Link]

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